molecular formula C10H15NO2S B454673 Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 82546-91-6

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B454673
CAS No.: 82546-91-6
M. Wt: 213.3g/mol
InChI Key: ZLQVIZSBIABXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a specialized thiophene derivative that serves as a versatile scaffold in modern drug discovery and materials science. As part of the 2-aminothiophene-3-carboxylate family, this compound is a key precursor in the synthesis of complex heterocyclic systems, particularly thienopyrimidine derivatives, which are structures of high interest in medicinal chemistry . The molecular framework is characterized by a nearly coplanar arrangement of the thiophene ring and the ester substituent, a conformation that can influence its intermolecular interactions and binding properties in biological systems . The compound's primary research value lies in its role as a building block for creating novel molecular entities with potential biological activity. Structural analogues of 2-aminothiophene-3-carboxylate have demonstrated pronounced and tumor-selective anti-proliferative activity, showing potent effects in the nanomolar range against specific cancer cell lines, including certain leukemia/lymphoma, prostate, and hepatoma models . These bioactive analogues are characterized by their high selectivity index and a unique mechanism that involves abundant uptake in the tumor cell cytoplasm with localization in the endoplasmic reticulum, suggesting a distinct molecular target . Researchers utilize this compound in the development of agrochemicals, dyes, and pharmacologically active compounds, leveraging classic synthetic methods such as the Gewald reaction for its preparation and further derivatization .

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQVIZSBIABXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350107
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82546-91-6
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The synthesis is achieved through the well-established Gewald three-component reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data based on analogous compounds.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst, stands as one of the most efficient methods for preparing these scaffolds.[2][3] This guide focuses on the specific synthesis of this compound, utilizing 2-pentanone as the ketone component.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via the Gewald reaction mechanism. The process is initiated by a Knoevenagel condensation between the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (e.g., morpholine or diethylamine). This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction Gewald Reaction Pathway for this compound R1 2-Pentanone I1 Knoevenagel Adduct R1->I1 + Ethyl Cyanoacetate + Base R2 Ethyl Cyanoacetate R2->I1 R3 Sulfur (S8) I2 Thiolate Intermediate R3->I2 I1->I2 P Ethyl 2-amino-4-ethyl- 5-methylthiophene-3-carboxylate I2->P Cyclization & Tautomerization Catalyst Base (e.g., Morpholine) Catalyst->I1

Caption: Reaction pathway for the Gewald synthesis.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of various 2-aminothiophene derivatives.[4] Optimization may be required for this specific substrate.

Materials:

  • 2-Pentanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or Diethylamine)

  • Ethanol (or Methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).

  • Add ethanol (30 mL) as the solvent.

  • With continuous stirring, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is then collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain the purified this compound.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Analogous 2-Aminothiophenes

KetoneProductCatalystSolventTemp (°C)Time (h)Yield (%)Reference
AcetoneEthyl 2-amino-4-methylthiophene-3-carboxylateDiethylamineEthanol50385[5]
AcetylacetoneEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateDiethylamineEthanolReflux352[6]
VariousVarious 2-aminothiophene-3-carboxylatesMorpholineMethanol45370-85[4]

Table 2: Physical and Spectroscopic Data for Analogous 2-Aminothiophenes

CompoundMolecular FormulaM.p. (°C)IR (KBr, cm⁻¹) (NH₂ stretch)¹H NMR (δ, ppm)Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂S76-79Not specified6.07 (s, 2H, NH₂), 4.29 (q, 2H), 2.28 (s, 3H), 1.35 (t, 3H)[5]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateC₁₀H₁₃NO₃S162-1643408, 32948.00 (s, 2H, NH₂), 4.19 (q, 2H), 2.59 (s, 3H), 2.27 (s, 3H), 1.27 (t, 3H) (in DMSO-d₆)[4][6]
2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylateC₁₀H₁₃NO₄S117-1193408, 33107.93 (s, 2H, NH₂) (in DMSO-d₆)[4]

Note: The spectroscopic data for the target compound, this compound, is expected to show characteristic peaks for the amino group (¹H NMR: broad singlet, IR: two bands around 3300-3500 cm⁻¹), the ethyl ester group, and the ethyl and methyl substituents on the thiophene ring.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Reactants: 2-Pentanone, Ethyl Cyanoacetate, Sulfur B Add Solvent (Ethanol) A->B C Slowly Add Base (Morpholine) at 35-40°C B->C D Stir at 45°C for 3h C->D E Cool to Room Temperature D->E Reaction Completion (TLC) F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol G->H I Dry the Purified Product H->I J Characterization: TLC, M.p., NMR, IR, MS I->J

Caption: General experimental workflow.

Conclusion

The Gewald reaction provides a straightforward and efficient method for the synthesis of this compound. By following the outlined protocol, researchers can reliably produce this valuable heterocyclic compound. While specific analytical data for the title compound is not extensively published, the provided data for analogous structures serves as a reliable guide for characterization. Further optimization of reaction conditions may lead to improved yields and purity.

References

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene of interest in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and key quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Gewald Reaction

The Gewald reaction is a versatile and widely utilized multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] Discovered by Karl Gewald in 1966, this one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] The reaction is renowned for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse library of thiophene derivatives, which are significant scaffolds in many biologically active compounds.

The target molecule, this compound, is synthesized via the Gewald reaction using pentan-3-one as the ketone component, ethyl cyanoacetate as the active methylene compound, and elemental sulfur.

Reaction Mechanism and Pathway

The generally accepted mechanism of the Gewald reaction proceeds through three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (pentan-3-one) and the α-cyanoester (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur is then added to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this addition is not fully elucidated but is a critical step in the formation of the thiophene ring.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[1]

Gewald_Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Pentan-3-one Pentan-3-one Knoevenagel Knoevenagel Condensation Pentan-3-one->Knoevenagel Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Knoevenagel Sulfur Sulfur (S₈) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate + Base Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Ethyl 2-amino-4-ethyl-5-methyl- thiophene-3-carboxylate Tautomerization->Product

Caption: General mechanism of the Gewald reaction.

Quantitative Data Summary

The following tables summarize typical quantitative data for Gewald reactions producing similar 2-aminothiophene structures. While a specific yield for this compound is not explicitly documented in the reviewed literature, the data from analogous reactions provide a reasonable expectation for synthesis outcomes.

Table 1: Reactant and Catalyst Stoichiometry

Reactant/CatalystMolar Ratio (relative to Ketone)
Ketone (e.g., Pentan-3-one)1.0
Ethyl Cyanoacetate1.0 - 1.1
Elemental Sulfur1.0 - 1.2
Base (e.g., Morpholine, Diethylamine)0.1 - 1.0

Table 2: Typical Reaction Conditions and Yields for Analogous Syntheses

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AcetoneDiethylamineEthanol50385[3][4]
AcetylacetoneDiethylamineEthanolReflux352[5]
Various KetonesMorpholineMethanol45370-85[6]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of this compound based on established Gewald reaction procedures for similar acyclic ketones.

Materials and Reagents
  • Pentan-3-one

  • Ethyl cyanoacetate

  • Elemental sulfur (powder)

  • Morpholine (or Diethylamine)

  • Ethanol (absolute)

  • Methanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-3-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).

  • Solvent Addition: To the flask, add 100 mL of absolute ethanol.

  • Catalyst Addition: Slowly add morpholine (0.1 mol) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-55 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the crude product with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product A Combine Pentan-3-one, Ethyl Cyanoacetate, and Sulfur B Add Ethanol A->B C Add Morpholine B->C D Heat to Reflux (45-55°C) for 3-4 hours C->D E Monitor by TLC D->E F Cool to Room Temperature and then in Ice Bath E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize from Ethanol H->I J Pure Ethyl 2-amino-4-ethyl-5-methyl- thiophene-3-carboxylate I->J

Caption: Experimental workflow for the synthesis.

Conclusion

The Gewald reaction remains a cornerstone of heterocyclic synthesis, providing a straightforward and efficient route to a wide array of substituted 2-aminothiophenes. This guide offers a comprehensive overview of the synthesis of this compound, presenting the underlying mechanism, typical quantitative data, and a detailed experimental protocol. By following the outlined procedures, researchers and drug development professionals can effectively synthesize this and related compounds for further investigation and application.

References

An In-depth Technical Guide to the Formation of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The core of this synthesis is the well-established Gewald aminothiophene synthesis, a one-pot multicomponent reaction. This document details the underlying reaction mechanism, provides a representative experimental protocol, and tabulates expected quantitative and spectroscopic data based on closely related analogues. The logical relationships of the reaction pathway are visualized using a process flow diagram.

Introduction

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, serving as essential building blocks for a wide array of biologically active molecules and functional materials. The title compound, this compound, is synthesized via the Gewald reaction, a versatile and efficient method for the preparation of this scaffold.[1][2] The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]

Reaction Mechanism: The Gewald Synthesis

The formation of this compound proceeds through the Gewald reaction mechanism.[3] The specific reactants for this target molecule are butan-2-one, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a secondary or tertiary amine, such as morpholine or diethylamine.[4][5]

The mechanism can be described in three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between butan-2-one and ethyl cyanoacetate. The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a carbanion which then attacks the carbonyl carbon of butan-2-one. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-methylpent-2-enoate.[3]

  • Michael Addition of Sulfur: Elemental sulfur, likely in the form of a reactive polysulfide species in the presence of the amine catalyst, undergoes a Michael addition to the β-carbon of the unsaturated nitrile intermediate. This step results in the formation of a sulfur-adduct.[3]

  • Intramolecular Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization. The sulfur atom attacks the cyano group, leading to the formation of a five-membered thiophene ring. A subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 2-aminothiophene product.[3]

Reaction Scheme:

Gewald_Reaction Butanone Butan-2-one Knoevenagel_Intermediate Ethyl 2-cyano-3-methylpent-2-enoate Butanone->Knoevenagel_Intermediate Knoevenagel Condensation EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel_Intermediate Sulfur Sulfur (S8) Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel_Intermediate Knoevenagel_Intermediate->Sulfur_Adduct Michael Addition Product Ethyl 2-amino-4-ethyl- 5-methylthiophene-3-carboxylate Sulfur_Adduct->Product Cyclization & Tautomerization

Caption: Overall workflow of the Gewald synthesis.

Experimental Protocol

Materials:

  • Butan-2-one

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Ethanol (or Methanol)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred mixture of butan-2-one (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.[4]

  • After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[6]

Quantitative Data

The following table summarizes the expected quantitative data for this compound, extrapolated from data for analogous compounds.

ParameterExpected ValueReference for Analogue
Yield 70-85%[4]
Melting Point (°C) Not available-
Molecular Formula C10H15NO2S-
Molecular Weight ( g/mol ) 213.30-

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound, based on the analysis of closely related structures like Ethyl 2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[6][7]

Infrared (IR) Spectroscopy
Wavenumber (cm-1)AssignmentReference for Analogue
3450-3300N-H stretching (amine)[4]
2980-2930C-H stretching (aliphatic)[4]
1670-1650C=O stretching (ester)[4][7]
1600-1580N-H bending (amine)
1550-1450C=C stretching (aromatic)[4]
1270-1250C-O stretching (ester)[4][7]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference for Analogue
~6.0br s2H-NH2[6]
~4.25q2H-OCH2CH3[6]
~2.5q2H-CH2CH3 (at C4)Predicted
~2.2s3H-CH3 (at C5)[6]
~1.35t3H-OCH2CH3[6]
~1.1t3H-CH2CH3 (at C4)Predicted
13C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, 100 MHz)
Chemical Shift (δ, ppm)AssignmentReference for Analogue
~166C=O (ester)[6]
~164C2 (thiophene ring)[6]
~140C4 (thiophene ring)Predicted
~115C5 (thiophene ring)Predicted
~105C3 (thiophene ring)[6]
~60-OCH2CH3[6]
~20-CH2CH3 (at C4)Predicted
~14-OCH2CH3[6]
~13-CH3 (at C5)Predicted
~12-CH2CH3 (at C4)Predicted

Logical Relationships and Workflow

The synthesis of this compound via the Gewald reaction follows a logical progression from starting materials to the final product through key intermediates. This workflow is depicted in the following diagram.

experimental_workflow Start Start: Reactants (Butan-2-one, Ethyl Cyanoacetate, Sulfur, Base) Reaction_Setup Reaction Setup (Solvent: Ethanol, Temp: 35-40°C) Start->Reaction_Setup Reaction Gewald Reaction (Stirring at 45°C for 3h) Reaction_Setup->Reaction Workup Reaction Workup (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Characterization (Spectroscopy, M.P.) Purification->Analysis Product Final Product: This compound Analysis->Product

Caption: Experimental workflow for the synthesis.

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. This in-depth guide has detailed the reaction mechanism, provided a representative experimental protocol, and summarized the expected quantitative and spectroscopic data based on closely related analogues. The provided diagrams illustrate the core reaction pathway and the experimental workflow, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental work is required to determine the precise quantitative and spectroscopic data for the title compound.

References

Characterization of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental characterization data for Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The following guide provides a detailed experimental protocol for its synthesis based on the well-established Gewald reaction for analogous 2-aminothiophenes. The characterization data presented is for the closely related analog, Ethyl 2-amino-4-methylthiophene-3-carboxylate , and is intended to serve as a reference point for the expected analytical results of the target compound.

Introduction

This compound is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. These compounds are key intermediates in the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents. The characterization of this specific derivative is crucial for its potential application in drug discovery and materials science.

Synthesis

The synthesis of this compound can be achieved via the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (2-butanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Synthesis Pathway

The proposed synthesis follows the established mechanism of the Gewald reaction. The initial step is a Knoevenagel condensation between 2-butanone and ethyl cyanoacetate. This is followed by the addition of sulfur to the α,β-unsaturated nitrile intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.

Synthesis_Pathway ketone 2-Butanone intermediate α,β-Unsaturated Nitrile ketone->intermediate + Nitrile - H₂O nitrile Ethyl Cyanoacetate sulfur Sulfur (S₈) product Ethyl 2-amino-4-ethyl- 5-methylthiophene-3-carboxylate catalyst Base (e.g., Morpholine) catalyst->intermediate intermediate->product + Sulfur Cyclization

Caption: Proposed Gewald synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on established procedures for similar compounds.[1]

Materials
  • 2-Butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine or piperidine)

  • Methanol or Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Standard laboratory glassware and equipment

Synthesis Procedure
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated crude product is collected by filtration and washed with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate solvent system.

Characterization Data (of a Close Analog)

As previously stated, specific experimental data for the title compound is not available. The following tables summarize the characterization data for Ethyl 2-amino-4-methylthiophene-3-carboxylate .

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.25 g/mol
Appearance Yellow crystals
Melting Point 76–79 °C
ESI-MS (m/z) Calculated for C₈H₁₁NO₂S: 185.05; Found [M+H]⁺: 186.15[2]
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.07s2H-NH₂
5.82s1HThiophene-H
4.29q2H-OCH₂CH₃
2.28s3H-CH₃ (at C4)
1.35t3H-OCH₂CH₃

Source:[2]

¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
166.13C=O (ester)
164.17C2 (thiophene)
136.71C4 (thiophene)
106.72C5 (thiophene)
102.85C3 (thiophene)
59.54-OCH₂CH₃
18.40-CH₃ (at C4)
14.40-OCH₂CH₃

Source:[2]

Characterization Workflow

A standard workflow for the characterization of the synthesized compound would involve a series of analytical techniques to confirm its identity and purity.

Characterization_Workflow synthesis Synthesis and Purification phys_char Physical Characterization (Melting Point, Appearance) synthesis->phys_char spectroscopy Spectroscopic Analysis synthesis->spectroscopy elemental Elemental Analysis synthesis->elemental final Structure Confirmation and Purity Assessment phys_char->final nmr NMR (¹H, ¹³C) spectroscopy->nmr ms Mass Spectrometry (MS) spectroscopy->ms ir IR Spectroscopy spectroscopy->ir nmr->final ms->final ir->final elemental->final

Caption: Standard workflow for the characterization of a synthesized organic compound.

Conclusion

References

Spectroscopic Analysis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic properties, experimental protocols for their acquisition, and a general workflow for the analysis of substituted 2-aminothiophene derivatives.

Predicted Spectroscopic Data of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

While specific data is unavailable, the spectroscopic features of this compound can be predicted based on the analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. The primary differences would be the presence of signals corresponding to the additional ethyl group at the C4 position and the methyl group at the C5 position of the thiophene ring.

Spectroscopic Data of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
6.07s2HNH₂[1]
5.82s1HH-5 (thiophene ring)[1]
4.29q2H-OCH₂CH₃[1]
2.28s3HC4-CH₃[1]
1.35t3H-OCH₂CH₃[1]

Solvent: CDCl₃, Frequency: 400 MHz

Expected Variations for the Target Compound:

  • The singlet at 5.82 ppm for the H-5 proton would be absent.

  • A new singlet for the C5-methyl group would appear, likely in the range of 2.2-2.5 ppm.

  • The singlet for the C4-methyl group would be replaced by signals for a C4-ethyl group: a quartet for the -CH₂- protons (likely around 2.5-2.8 ppm) and a triplet for the -CH₃ protons (likely around 1.1-1.3 ppm).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentReference
166.13C=O (ester)[1]
164.17C2 (thiophene ring)[1]
136.71C4 (thiophene ring)[1]
106.72C5 (thiophene ring)[1]
102.85C3 (thiophene ring)[1]
59.54-OCH₂CH₃[1]
18.40C4-CH₃[1]
14.40-OCH₂CH₃[1]

Solvent: CDCl₃, Frequency: 400 MHz

Expected Variations for the Target Compound:

  • New signals for the C4-ethyl group (-CH₂- and -CH₃) and the C5-methyl group would be present.

  • The chemical shifts of the thiophene ring carbons would be altered due to the different substitution pattern.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentReference
3408, 3298N-H stretching (NH₂)[2]
2991C-H stretching (aliphatic)[2]
1670, 1609C=O stretching (ester)[2]
1587, 1510, 1440C=C stretching (thiophene ring)[2]
1253C-O stretching[2]

Technique: KBr disc

Expected Variations for the Target Compound:

  • The overall IR spectrum is expected to be similar, with characteristic peaks for the amino group, the ester carbonyl, and the thiophene ring. The C-H stretching region might show slight variations due to the presence of the additional ethyl and methyl groups.

Table 4: Mass Spectrometry Data
m/zAssignmentReference
186.15[M+H]⁺[1]

Technique: ESI-MS

Expected Variations for the Target Compound:

  • The molecular weight of this compound is 213.30 g/mol . Therefore, the [M+H]⁺ ion would be expected at m/z 214.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for substituted 2-aminothiophene derivatives, based on the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker (300 or 400 MHz) or equivalent NMR spectrometer.

  • Sample Preparation: The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Spectra are recorded at the appropriate frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are recorded at the appropriate frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Galaxy series FTIR 5000.[2]

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr disc method).

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel thiophene derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Gewald Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of thiophene derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For drug discovery and development professionals, the precise characterization of novel chemical entities is paramount. This technical guide focuses on the ¹H and ¹³C NMR spectral features of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a substituted aminothiophene derivative. Substituted 2-aminothiophenes are a significant class of heterocyclic compounds, frequently utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4] A thorough understanding of their spectral properties is crucial for synthesis confirmation, purity assessment, and structural elucidation.

This document outlines the predicted ¹H and ¹³C NMR chemical shifts and coupling patterns for the title compound. These predictions are informed by the analysis of structurally similar molecules. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, alongside a logical workflow for NMR analysis.

Predicted NMR Data and Structural Assignments

The structure of this compound, with the proposed atom numbering for NMR assignment, is shown below.

G N1 N C2 C2 C2->N1 NH2 S S C2->S C3 C3 C3->C2 C6 C6 (ester C=O) C3->C6 C4 C4 C4->C3 C9 C9 (4-ethyl CH2) C4->C9 C5 C5 C5->C4 C11 C11 (5-methyl) C5->C11 S->C5 O1 O C6->O1 O2 O C6->O2 C7 C7 O2->C7 C8 C8 C7->C8 C10 C10 (4-ethyl CH3) C9->C10 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup acq_1h ¹H NMR Acquisition setup->acq_1h acq_13c ¹³C NMR Acquisition setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase and Baseline Correction ft->phase reference Referencing (TMS) phase->reference integrate Integration (¹H) reference->integrate analyze Analyze Chemical Shifts, Multiplicities, and Integrals integrate->analyze elucidate Structural Elucidation analyze->elucidate G cluster_structure Molecular Structure cluster_signals Expected NMR Signals mol This compound nh2 ¹H: Broad Singlet ¹³C: ~163.0 ppm mol->nh2 -NH₂ ester ¹H: Quartet & Triplet ¹³C: ~166.0, 59.5, 14.5 ppm mol->ester -COOEt ethyl4 ¹H: Quartet & Triplet ¹³C: ~140.0, 22.0, 13.5 ppm mol->ethyl4 -CH₂CH₃ at C4 methyl5 ¹H: Singlet ¹³C: ~15.0 ppm mol->methyl5 -CH₃ at C5 thiophene ¹³C: ~163.0, 105.0, 140.0, 125.0 ppm mol->thiophene Thiophene Core

References

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 2-Aminothiophene Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth look into the crystal structure of 2-aminothiophene derivatives. These compounds are significant scaffolds in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] A thorough understanding of their three-dimensional structure is crucial for structure-based drug design and the development of novel therapeutics.

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3] This multicomponent reaction is prized for its operational simplicity and the use of readily available starting materials.[2] The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[3]

Experimental Protocol: Gewald Synthesis

This protocol outlines a general, one-pot procedure for the synthesis of 2-aminothiophene derivatives.

Materials:

  • α-Methylene ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur (S₈)

  • Base (e.g., morpholine, piperidine, or triethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, or ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) to a suitable solvent.

  • Base Addition: Add the base (typically in catalytic or stoichiometric amounts) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 50-80 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 1 to 5 hours.[4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum, or the mixture can be poured into ice-water to induce precipitation.

  • Purification: Collect the crude solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or water) to remove impurities. Further purify the product by recrystallization from an appropriate solvent system to obtain high-quality crystals suitable for analysis.[5]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a compound's chemical and physical properties.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for SC-XRD analysis.

Equipment:

  • Single-crystal X-ray diffractometer equipped with a goniometer, X-ray source (e.g., Mo Kα, λ = 0.7107Å), and a detector.[7]

  • Cryosystem for low-temperature data collection.

  • High-resolution microscope.

  • Goniometer head with a mounting pin (e.g., glass fiber).[7]

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) free of visible defects.[8] Carefully mount the crystal onto the tip of a glass fiber on the goniometer head using a minimal amount of non-diffracting oil or epoxy.[6]

  • Data Collection:

    • Mount the goniometer head onto the diffractometer and center the crystal within the X-ray beam.[7]

    • Cool the crystal to a low temperature (commonly 100 K) to reduce thermal motion and improve diffraction data quality.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam. The detector records the position and intensity of the diffracted X-rays.[9]

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution and Refinement:

    • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[8]

    • The structural model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated by checking for chemical sense, reasonable bond lengths and angles, and other quality metrics. The data is typically deposited in a crystallographic database.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for several 2-aminothiophene derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Parameters for Selected 2-Aminothiophene Derivatives

Parameter (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1)[10][11] (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Compound 2)[10][11] Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT)[1]
Crystal System Orthorhombic Monoclinic Monoclinic
Space Group Pna2₁ P2₁/c P2₁/c
a (Å) 9.2080(4) 10.6092(8) 9.5956(3)
b (Å) 14.0485(7) 10.8355(8) 9.5607(4)
c (Å) 10.3826(6) 11.1346(9) 13.7226(7)
α (°) 90 90 90
β (°) 90 98.643(6) Not Reported
γ (°) 90 90 90
Volume (ų) Not Reported Not Reported Not Reported

| Z | Not Reported | Not Reported | 4 |

Table 2: Key Geometric and Hydrogen Bond Parameters

Compound Interaction D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Compound 1 [12] N2-H2A···O10 (intramolecular) 0.85(3) 2.03(3) 2.667(4) 131(3)
N2-H2B···O10 (intermolecular) 0.85(3) 1.99(3) 2.832(3) 173(3)
Compound 2 [12] N2-H2A···O10 (intramolecular) 0.87(2) 2.16(2) 2.7785(19) 127.8(17)

| | N2-H2B···O10 (intermolecular) | 0.87(3) | 2.02(3) | 2.8750(19) | 169(2) |

D = Donor atom (N), H = Hydrogen, A = Acceptor atom (O)

A critical structural feature in many 2-aminothiophene derivatives is the presence of an intramolecular N-H···O=C hydrogen bond, which forms a six-membered planar ring and significantly influences the molecule's conformation.[10][11] Intermolecular hydrogen bonds also play a key role, often linking molecules into infinite chains within the crystal lattice.[10][11]

Experimental and Logical Workflow

The process of characterizing 2-aminothiophene derivatives follows a logical progression from chemical synthesis to detailed structural analysis. This workflow is essential for confirming the identity of the synthesized compound and understanding its structural properties.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_analysis Structural Analysis start Starting Materials (Ketone, Nitrile, Sulfur) reaction Gewald Reaction start->reaction workup Purification & Isolation reaction->workup product Pure Crystalline Product workup->product crystal_selection Crystal Selection & Mounting product->crystal_selection Yields Suitable Crystals data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Crystal Structure (Bond Lengths, Angles) structure_solution->final_structure

Caption: Workflow from synthesis to structural elucidation of 2-aminothiophene derivatives.

References

"physical and chemical properties of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiophene derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their versatile biological activities and utility as synthetic intermediates make them a subject of continuous investigation. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and spectral characterization of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a representative molecule for the requested Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.

Physicochemical Properties

The properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized below, offering insights into its general characteristics.

PropertyValueReference
Molecular Formula C9H13NO2S[1]
Molecular Weight 199.26 g/mol [1]
Appearance Brown plates[1]
Melting Point Not explicitly stated for the dimethyl derivative, but related compounds have melting points in the range of 76-167 °C. For example, Ethyl 2-amino-4-methylthiophene-3-carboxylate has a melting point of 76–79°C.[2]
Solubility Soluble in ethanol.[1]

Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Reaction Scheme

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate proceeds via the Gewald reaction using 2-butanone, ethyl cyanoacetate, and sulfur.

G cluster_reactants Reactants cluster_conditions Conditions 2-Butanone 2-Butanone Product Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate 2-Butanone->Product Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Product Sulfur Sulfur Sulfur->Product Base_Catalyst Base (e.g., Morpholine, Diethylamine) Base_Catalyst->Product Solvent_Ethanol Ethanol Solvent_Ethanol->Product Heat Heat Heat->Product

Caption: Gewald reaction for the synthesis of the target compound.

Experimental Protocol

The following is a typical experimental protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.

Materials:

  • Appropriate ketone (e.g., 2-butanone for the dimethyl analogue)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent, slowly add the base catalyst (catalytic or stoichiometric amount) at room temperature or slightly elevated temperature (e.g., 35-40 °C).[3]

  • The reaction mixture is then heated and stirred for a specified period (e.g., 3 hours at 45 °C or reflux).[3][4]

  • Reaction progress can be monitored by thin-layer chromatography.[3]

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.[3][4]

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent like ethanol.[1][3][4]

G start Start mix Mix Ketone, Ethyl Cyanoacetate, and Sulfur in Solvent start->mix add_base Slowly Add Base Catalyst mix->add_base heat Heat and Stir (e.g., 45°C for 3h) add_base->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize for Purification wash->recrystallize end End Product recrystallize->end G cluster_activities Potential Biological Activities CoreScaffold 2-Aminothiophene Scaffold AntiInflammatory Anti-inflammatory CoreScaffold->AntiInflammatory Antimicrobial Antimicrobial CoreScaffold->Antimicrobial Anticancer Anticancer CoreScaffold->Anticancer Other Other CNS & Cardiovascular Activities CoreScaffold->Other

References

The Discovery of Novel 2-Aminothiophene Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Its versatile structure has been a cornerstone in the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel 2-aminothiophene compounds, with a focus on their potential as anticancer and anti-inflammatory agents, as well as their role as modulators of key signaling pathways.

Quantitative Biological Activity

The therapeutic potential of novel 2-aminothiophene derivatives is underscored by their potent activity in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines and in assays measuring anti-inflammatory effects.

Anticancer Activity
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference Compound IC50 (µM)
SB-44 Prostate (PC-3)Cytotoxicity< 35--
SB-83 Prostate (PC-3)Cytotoxicity< 35--
SB-200 Prostate (PC-3)Cytotoxicity15.38 - 34.04--
SB-44 Cervical (HeLa)Cytotoxicity< 35--
SB-83 Cervical (HeLa)Cytotoxicity< 35--
SB-200 Cervical (HeLa)Cytotoxicity15.38 - 34.04--
6CN14 Cervical (HeLa)MTT AssayMore potent than DoxorubicinDoxorubicinNot specified
7CN09 Cervical (HeLa)MTT AssayMore potent than DoxorubicinDoxorubicinNot specified
6CN14 Pancreatic (PANC-1)MTT AssayMore potent than DoxorubicinDoxorubicinNot specified
7CN09 Pancreatic (PANC-1)MTT AssayMore potent than DoxorubicinDoxorubicinNot specified
Compound 5 Hepatocellular (HepG-2)VEGFR-2 Inhibition0.59SorafenibNot specified
Compound 21 Hepatocellular (HepG-2)VEGFR-2 Inhibition1.29SorafenibNot specified
Anti-inflammatory Activity
Compound IDCell LineAssay TypeIC50 (µM)
THBT 3a RAW 264.7NO Inhibition> 50% inhibition at 50 µM
THBT 3b RAW 264.7NO Inhibition> 50% inhibition at 50 µM
THBT 2a RAW 264.7NO Inhibition> 50% inhibition at 50 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for the synthesis of 2-aminothiophene compounds and for key biological assays used to evaluate their activity.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[1]

Materials:

  • α-Methylene carbonyl compound (e.g., cyclohexanone)

  • Active nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a stirred solution of the α-methylene carbonyl compound (1 equivalent) and the active nitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

  • Add the base (2 equivalents) dropwise to the mixture. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminothiophene compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Treat the cells with various concentrations of the 2-aminothiophene compounds (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 or 48 hours.[2]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is used to measure nitrite levels in cell culture supernatants, which is an indicator of nitric oxide (NO) production by macrophages.[5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • 2-Aminothiophene compounds dissolved in DMSO

  • Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[5]

  • Pre-treat the cells with various concentrations of the 2-aminothiophene compounds for 2 hours.[6]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5][6]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.[5]

  • Add 100 µL of Griess reagent to each supernatant sample.[5]

  • Incubate the mixture at room temperature for 10 minutes, protected from light.[5]

  • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Determine the nitrite concentration from a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-aminothiophene compounds exert their biological effects is crucial for rational drug design and development. These compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Gewald Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene derivatives.

G1 cluster_0 Reactants cluster_1 Reaction Conditions Carbonyl Compound Carbonyl Compound Reaction Mixture Reaction Mixture Carbonyl Compound->Reaction Mixture Active Nitrile Active Nitrile Active Nitrile->Reaction Mixture Sulfur Sulfur Sulfur->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Purification Purification Reaction Mixture->Purification 2-Aminothiophene Product 2-Aminothiophene Product Purification->2-Aminothiophene Product

Gewald Synthesis Workflow
In Vitro Biological Evaluation Workflow

This diagram outlines the typical workflow for assessing the anticancer and anti-inflammatory activity of newly synthesized compounds.

G2 cluster_anticancer Anticancer Assay (MTT) cluster_antiinflammatory Anti-inflammatory Assay (Griess) Synthesized Compound Synthesized Compound Stock Solution (DMSO) Stock Solution (DMSO) Synthesized Compound->Stock Solution (DMSO) Treatment Treatment Stock Solution (DMSO)->Treatment Cell Culture Cell Culture Cell Culture->Treatment Incubation Incubation Treatment->Incubation MTT Reagent Addition MTT Reagent Addition Incubation->MTT Reagent Addition LPS Stimulation LPS Stimulation Incubation->LPS Stimulation Formazan Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation_AC IC50 Calculation_AC Absorbance Reading->IC50 Calculation_AC Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Griess Reagent Addition Griess Reagent Addition Supernatant Collection->Griess Reagent Addition Absorbance Reading_AI Absorbance Reading_AI Griess Reagent Addition->Absorbance Reading_AI NO Inhibition Calculation NO Inhibition Calculation Absorbance Reading_AI->NO Inhibition Calculation

In Vitro Biological Evaluation Workflow
NRF2 Signaling Pathway in Anti-inflammatory Action

Certain 2-aminothiophene derivatives exert their anti-inflammatory effects by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[7][8] Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. Upon stimulation by 2-aminothiophene compounds, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of anti-inflammatory and cytoprotective genes.

G3 cluster_nucleus Nucleus 2-Aminothiophene 2-Aminothiophene KEAP1 KEAP1 2-Aminothiophene->KEAP1 inhibits NRF2 NRF2 KEAP1->NRF2 sequesters Nucleus Nucleus NRF2->Nucleus translocates ARE ARE Anti-inflammatory Genes Anti-inflammatory Genes ARE->Anti-inflammatory Genes activates transcription NRF2_n NRF2 NRF2_n->ARE binds

NRF2 Signaling Pathway
VEGFR-2/AKT Signaling Pathway in Anticancer Action

Some 2-aminothiophene derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9][10] By inhibiting VEGFR-2, these compounds can block downstream signaling through the PI3K/AKT pathway, thereby inhibiting cancer cell proliferation, survival, and migration.

G4 VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 activates PI3K PI3K VEGFR-2->PI3K activates 2-Aminothiophene 2-Aminothiophene 2-Aminothiophene->VEGFR-2 inhibits AKT AKT PI3K->AKT activates Cell Proliferation Cell Proliferation AKT->Cell Proliferation Cell Survival Cell Survival AKT->Cell Survival

VEGFR-2/AKT Signaling Pathway
Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Some heterocyclic compounds, including those with scaffolds similar to 2-aminothiophenes, have been investigated as inhibitors of this pathway.[11][12][13] These inhibitors can interfere with different components of the pathway, ultimately preventing the nuclear translocation of β-catenin and the transcription of target genes involved in cell proliferation.

G5 cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b/APC/Axin Complex GSK3β/APC/Axin Complex Dishevelled->GSK3b/APC/Axin Complex beta-Catenin β-Catenin GSK3b/APC/Axin Complex->beta-Catenin degrades Nucleus Nucleus beta-Catenin->Nucleus 2-Aminothiophene Derivative 2-Aminothiophene Derivative 2-Aminothiophene Derivative->Dishevelled may inhibit TCF/LEF TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription beta-Catenin_n β-Catenin beta-Catenin_n->TCF/LEF

Wnt/β-catenin Signaling Pathway
GLP-1R Signaling and CREB Phosphorylation

2-Aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][14][15] By enhancing the effect of GLP-1, these PAMs can potentiate downstream signaling, including the phosphorylation of CREB (cAMP response element-binding protein), which is involved in insulin secretion.[16]

G6 GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R 2-Aminothiophene PAM 2-Aminothiophene PAM 2-Aminothiophene PAM->GLP-1R potentiates G-protein G-protein GLP-1R->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylates Insulin Secretion Insulin Secretion pCREB->Insulin Secretion

GLP-1R Signaling Pathway

References

Initial Biological Screening of Substituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the initial biological screening of substituted thiophenes, focusing on their evaluation for antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided, along with a curated summary of quantitative data to facilitate structure-activity relationship (SAR) studies.

Core Biological Activities and Screening Strategies

The thiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological effects. The initial screening process typically involves a panel of in vitro assays designed to identify promising lead compounds for further development.

  • Antimicrobial Activity: Thiophene derivatives have been extensively investigated for their efficacy against a range of pathogenic bacteria and fungi.[1][2] The primary screening method for determining antimicrobial potential is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

  • Anticancer Activity: The search for novel anticancer agents has led to the exploration of numerous thiophene-based compounds.[4] These derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[4] The initial assessment of anticancer activity is typically performed using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6]

  • Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases, and thiophene derivatives have emerged as potential anti-inflammatory agents.[7] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory mediators.[7][8] In vitro assays that measure the inhibition of these enzymes are crucial for the initial screening of thiophenes with anti-inflammatory potential.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of substituted thiophene derivatives, providing a basis for comparative analysis and SAR studies.

Table 1: Antimicrobial Activity of Substituted Thiophenes (Minimum Inhibitory Concentration - MIC)

Compound IDTest OrganismMIC (µg/mL)Reference
Thiophene 1Acinetobacter baumannii32
Thiophene 1Escherichia coli64
Thiophene 4Colistin-Resistant A. baumannii16[9]
Thiophene 4Colistin-Resistant E. coli8[9]
Thiophene 5Colistin-Resistant A. baumannii16[9]
Thiophene 5Colistin-Resistant E. coli32[9]
Thiophene 8Colistin-Resistant A. baumannii32[9]
Thiophene 8Colistin-Resistant E. coli32[9]
Compound S1Staphylococcus aureus0.81 (µM/ml)[6][10]
Compound S1Bacillus subtilis0.81 (µM/ml)[6][10]
Compound S1Escherichia coli0.81 (µM/ml)[6][10]
Compound S1Salmonella typhi0.81 (µM/ml)[6][10]
Compound S4Candida albicans0.91 (µM/ml)[6][10]
Compound S4Aspergillus niger0.91 (µM/ml)[6][10]

Table 2: Anticancer Activity of Substituted Thiophenes (IC50 Values)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11bMCF-7 (Breast)6.55[11]
Compound 11bHCT-116 (Colon)8.20[11]
Compound 15MCF-7 (Breast)9.35[11]
Compound 15HCT-116 (Colon)8.76[11]
Compound 11aMCF-7 (Breast)11.36[11]
Compound 11aHCT-116 (Colon)10.82[11]
Compound 16MCF-7 (Breast)15.25[11]
Compound 16HCT-116 (Colon)17.75[11]
Compound 2bHep3B (Liver)5.46[12]
Compound 2dHep3B (Liver)8.85[12]
Compound 2eHep3B (Liver)12.58[12]
Compound 1312SGC-7901 (Gastric)0.34[13]
Compound 1312HT-29 (Colon)0.36[13]
Compound 1312EC-9706 (Esophageal)3.17[13]
Compound 5MCF-7 (Breast)7.30[14]
Compound 5HepG-2 (Liver)5.3[14]
Compound 8MCF-7 (Breast)4.13[14]
Compound 8HepG-2 (Liver)3.3[14]

Table 3: Anti-inflammatory Activity of Substituted Thiophenes (COX/LOX Inhibition)

Compound IDEnzymeIC50 (µM)Reference
Compound 4aCOX-20.31 - 1.40[15]
Compound 4jCOX-20.31 - 1.40[15]
Compound 4kCOX-20.31 - 1.40[15]
Compound 4qCOX-20.31 - 1.40[15]
Compound 21COX-20.67[7]
Compound 21LOX2.33[7]
Compound 29a-dCOX-20.31 - 1.40[7]
Compound 5bCOX-25.45[8]
Compound 5b5-LOX4.33[8]

Experimental Protocols

This section provides detailed methodologies for the key in vitro screening assays mentioned above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the substituted thiophene derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms.

  • Growth Medium: Prepare appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

  • From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • The last well in each row, containing only broth, serves as a growth control. A well with uninoculated broth serves as a sterility control.

  • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

  • Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

4. Determination of MIC:

  • The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the substituted thiophene derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Screening: In Vitro COX/LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric):

1. Reagent Preparation:

  • Prepare the assay buffer, heme, and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Reconstitute the COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, heme, and ADHP to each well.

  • Add the test compound (substituted thiophene) or a known inhibitor (positive control) to the appropriate wells.

  • Add the COX enzyme (either COX-1 or COX-2) to all wells except the background control.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 530-540 nm / 585-595 nm) in a kinetic mode for a set period.

3. Data Analysis:

  • Calculate the rate of the reaction (slope of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without an inhibitor.

  • The IC50 value can be calculated from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric):

1. Reagent Preparation:

  • Prepare a buffer solution (e.g., borate buffer, pH 9.0).

  • Prepare a solution of the substrate, linoleic acid.

  • Prepare a solution of the lipoxygenase enzyme.

2. Assay Procedure:

  • In a cuvette, mix the buffer, the test compound (substituted thiophene), and the enzyme solution.

  • Incubate the mixture for a short period.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

3. Data Analysis:

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited reaction.

  • Calculate the IC50 value from the dose-response curve.

Visualizing Screening Workflows and Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical workflow for the initial biological screening of substituted thiophenes and a key signaling pathway affected by some anticancer thiophene derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Data Analysis & Hit Identification cluster_3 Lead Optimization synthesis Synthesis of Substituted Thiophenes purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assay (Broth Microdilution) purification->antimicrobial anticancer Anticancer Assay (MTT Assay) purification->anticancer anti_inflammatory Anti-inflammatory Assay (COX/LOX Inhibition) purification->anti_inflammatory data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: A generalized workflow for the initial biological screening of substituted thiophenes.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences of Inhibition tubulin αβ-Tubulin Dimers protofilament Protofilament Formation tubulin->protofilament microtubule Microtubule Assembly protofilament->microtubule dynamic_instability Dynamic Instability (Polymerization/Depolymerization) microtubule->dynamic_instability mitotic_spindle Disruption of Mitotic Spindle dynamic_instability->mitotic_spindle Essential for cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis thiophene Substituted Thiophene (Tubulin Inhibitor) thiophene->tubulin Binds to Tubulin

Caption: Signaling pathway of tubulin polymerization inhibition by certain anticancer thiophenes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thienopyrimidines from Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purine bases, such as adenine and guanine, allows them to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways.[1][2] This has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Notably, several thienopyrimidine-based compounds have been investigated as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] The thienopyrimidine scaffold serves as a versatile platform for the synthesis of targeted therapies.

These application notes provide a detailed protocol for the synthesis of a thieno[2,3-d]pyrimidine core structure starting from Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The synthesis involves a two-step process: cyclization to form the pyrimidinone ring, followed by chlorination to yield a key intermediate for further functionalization.

Experimental Protocols

Part 1: Synthesis of 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol describes the cyclization of this compound with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4-one.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).[3]

  • Attach a reflux condenser and heat the mixture to reflux. The reaction temperature is typically high, around 180-200°C.

  • Maintain the reflux for a period of 1.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product, 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, in a vacuum oven.

Part 2: Synthesis of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

This protocol details the chlorination of the thienopyrimidinone intermediate to produce the 4-chloro derivative, a versatile building block for further synthesis.

Materials:

  • 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Toluene or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A few drops of DMF can be added as a catalyst.[6]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110°C for POCl₃).

  • Maintain the reflux for 2 to 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice in a beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid.

  • Dry the 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine product under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of thienopyrimidines. Please note that yields can vary based on the specific substrates and reaction conditions.

Table 1: Synthesis of 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundFormamideNone1.5 - 4180 - 20075 - 90

Table 2: Synthesis of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-onePOCl₃None2 - 411080 - 95

Table 3: Biological Activity of Exemplary Thienopyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Target Kinase
Thienopyrimidine Derivative A[5]MCF-7 (Breast)9.80 ± 0.93PI3Kα
Thienopyrimidine Derivative B[5]A549 (Lung)11.30 ± 1.19PI3Kα
Thienopyrimidine Derivative C[7]HT-29 (Colon)32.435 ± 5.5FLT3

Visualizations

Experimental Workflow

G cluster_0 Part 1: Cyclization cluster_1 Part 2: Chlorination Start Ethyl 2-amino-4-ethyl-5-methyl- thiophene-3-carboxylate React_Formamide React with excess Formamide Start->React_Formamide Reflux_1 Reflux at 180-200°C (1.5-4h) React_Formamide->Reflux_1 Precipitate_1 Precipitate in ice-cold water Reflux_1->Precipitate_1 Filter_Wash_1 Filter and Wash Precipitate_1->Filter_Wash_1 Product_1 5-ethyl-6-methyl-3H-thieno [2,3-d]pyrimidin-4-one Filter_Wash_1->Product_1 Start_2 5-ethyl-6-methyl-3H-thieno [2,3-d]pyrimidin-4-one Product_1->Start_2 React_POCl3 React with excess POCl₃ Start_2->React_POCl3 Reflux_2 Reflux at 110°C (2-4h) React_POCl3->Reflux_2 Quench Quench with ice Reflux_2->Quench Filter_Wash_2 Filter and Wash Quench->Filter_Wash_2 Product_2 4-chloro-5-ethyl-6-methyl- thieno[2,3-d]pyrimidine Filter_Wash_2->Product_2 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->PI3K inhibits

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiophene-based anticancer agents. Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Many thiophene-containing compounds exert their effects through various mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[1][2] This document outlines key synthetic methodologies, presents quantitative data on the anticancer activity of selected derivatives, and illustrates the relevant biological pathways.

I. Synthetic Protocols

Two of the most common and versatile methods for the synthesis of polysubstituted thiophenes are the Gewald and Paal-Knorr syntheses.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to highly functionalized 2-aminothiophenes.[3][4] This method is widely used for the synthesis of precursors to various biologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from the Gewald procedure for the synthesis of a key intermediate in the development of various anticancer agents.[5][6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Sulfur (elemental)

  • Morpholine or Diethylamine (base)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq) in ethanol (20-30 mL).

  • To this mixture, add a catalytic amount of a suitable base such as morpholine or diethylamine (1-2 mL).

  • Stir the reaction mixture at 40-50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Workflow for Gewald Synthesis

reagents Cyclohexanone, Malononitrile, Sulfur, Base mixing Mixing in Ethanol reagents->mixing reaction Heating (40-50°C) mixing->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product 2-Aminothiophene Derivative purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the preparation of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[7][8] This reaction is valuable for accessing a variety of substituted thiophenes.

Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis

This protocol provides a general guideline for the Paal-Knorr synthesis. The specific 1,4-dicarbonyl precursor and reaction conditions may be varied to obtain different thiophene derivatives.[9][10]

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (sulfurizing agent)

  • Toluene or Dioxane (anhydrous solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Under a nitrogen atmosphere, add the sulfurizing agent (e.g., phosphorus pentasulfide, 0.5 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred ice-water mixture.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired thiophene derivative.

II. Data Presentation: Anticancer Activity of Thiophene Derivatives

The following tables summarize the in vitro anticancer activity of representative thiophene derivatives against various cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 HCT116 (Colon)16[11]
HepG2 (Liver)6[11]
MCF7 (Breast)12[11]
5 HCT116 (Colon)10[11]
HepG2 (Liver)8[11]
MCF7 (Breast)15[11]
12 HCT116 (Colon)14[11]
HepG2 (Liver)9[11]
MCF7 (Breast)11[11]
NPs12a LoVo (Colon)57.15 (µg/mL)[12]
HCT-116 (Colon)60.35 (µg/mL)[12]
3b LoVo (Colon)81.50 (µg/mL)[12]
HCT-116 (Colon)71.00 (µg/mL)[12]

Table 2: Anticancer Activity of 2-Aminothiophene-3-carboxylate and Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2 MCF-7 (Breast)0.013[13]
MDA-MB-231 (Breast)0.056[13]
Compound 3 MCF-7 (Breast)0.023[13]
Compound 3a A549 (Lung)5.988[14]
Compound 13 Leukemia (RPMI-8226)0.08[15]
Compound 28 HT29 (Colon)0.63[15]
HeLa (Cervical)6.05[15]
A549 (Lung)8.64[15]
Compound 9 Leukemia3.51 (GI₅₀)[15]
Prostate5.15 (GI₅₀)[15]

Table 3: Anticancer Activity of Thiophene-Based Kinase and Tubulin Inhibitors

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Compound 5b (Estrone Derivative) Pim-1 KinaseHigh Activity[16]
Compound 15d (Estrone Derivative) Pim-1 KinaseHigh Activity[16]
Compound 17b (Estrone Derivative) Pim-1 KinaseHigh Activity[16]
Thieno[2,3-d]pyrimidine 6b c-Met Kinase0.0357[17]
Compound 5 (Thiophene/Thieno[2,3-d]pyrimidine) FLT3 Kinase32.435[18]
MCF-7 (Breast)7.301[18]
HepG-2 (Liver)5.3[18]
Compound 8 (Thiophene/Thieno[2,3-d]pyrimidine) MCF-7 (Breast)4.132[18]
HepG-2 (Liver)3.3[18]
Compound 5b (Thiophenyl Hydrazone) HT29 (Colon)2.61[19]
Tubulin Polymerization8.21[19]
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene Cancer Cell GrowthSubnanomolar[20]

III. Signaling Pathways and Mechanisms of Action

Thiophene derivatives exert their anticancer effects by targeting various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers and plays a critical role in cell survival and proliferation. Thiophene derivatives have been developed as potent inhibitors of Pim-1 kinase.[16][21]

Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Thiophene Thiophene Derivative Thiophene->Pim1 Inhibition

Caption: Inhibition of the Pim-1 kinase signaling pathway by thiophene derivatives.

Inhibition of c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Several thiophene-based compounds have been identified as inhibitors of c-Met kinase.[22][23]

HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene Thiophene Derivative Thiophene->cMet Inhibition

Caption: Thiophene derivatives as inhibitors of the c-Met signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Thiophene derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[20][24]

Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest Cell Cycle Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Microtubule->Arrest Depolymerization->Tubulin Thiophene Thiophene Derivative Thiophene->Polymerization Inhibition

Caption: Mechanism of action of thiophene derivatives as tubulin polymerization inhibitors.

References

Application Notes and Protocols: Antimicrobial Applications of Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct antimicrobial studies on Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate were not found in the reviewed literature. The following application notes and protocols are based on studies of structurally similar 2-aminothiophene derivatives, which serve as valuable surrogates for understanding potential applications and experimental design.

Introduction

2-Aminothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene scaffold is a key component in several clinically used drugs. This document provides an overview of the antimicrobial applications of derivatives of ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate, with a focus on their potential as antibacterial and antifungal agents. The provided protocols are based on established methodologies for evaluating the antimicrobial efficacy of these compounds.

Data Presentation: Antimicrobial Activity of Structurally Related Thiophene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various ethyl 2-aminothiophene derivatives against a panel of pathogenic bacteria and fungi. This data is compiled from studies on compounds with substitutions at the 4 and 5 positions of the thiophene ring, providing insights into the structure-activity relationships (SAR) of this class of molecules.

Compound IDR4 SubstituentR5 SubstituentTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A PhenylHBacillus subtilis>250Ampicillin125
Derivative A PhenylHStaphylococcus aureus250Ampicillin125
Derivative A PhenylHEscherichia coli>250Ampicillin125
Derivative A PhenylHPseudomonas aeruginosa>250Ampicillin250
Derivative B PhenylHBacillus subtilis125Streptomycin62.5
Derivative B PhenylHStaphylococcus aureus250Streptomycin125
Derivative B PhenylHEscherichia coli250Streptomycin125
Derivative B PhenylHPseudomonas aeruginosa>250Streptomycin250
Derivative 7b Methyl(E)-3-(dimethylamino)acryloylStaphylococcus aureus6.25Ampicillin6.25
Derivative 7b Methyl(E)-3-(dimethylamino)acryloylBacillus subtilis6.25Ampicillin6.25
Derivative 7b Methyl(E)-3-(dimethylamino)acryloylEscherichia coli12.5Gentamicin6.25
Derivative 7b Methyl(E)-3-(dimethylamino)acryloylPseudomonas aeruginosa12.5Gentamicin6.25
Derivative 8 MethylPyridine derivativeStaphylococcus aureus6.25Ampicillin6.25
Derivative 8 MethylPyridine derivativeBacillus subtilis6.25Ampicillin6.25
Derivative 8 MethylPyridine derivativeEscherichia coli12.5Gentamicin6.25
Derivative 8 MethylPyridine derivativePseudomonas aeruginosa12.5Gentamicin6.25

Note: Data for Derivatives A and B are from studies on ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives. Data for Derivatives 7b and 8 are from studies on derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylates via Gewald Reaction

The Gewald reaction is a multicomponent condensation reaction that provides a versatile and efficient route for the synthesis of polysubstituted 2-aminothiophenes.

Materials:

  • An appropriate ketone (e.g., 3-pentanone for the target compound)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A suitable base (e.g., diethylamine or morpholine)

  • Anhydrous ethanol or methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.

  • Add the basic catalyst (e.g., diethylamine, 0.5 equivalents) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate derivative.

Gewald_Synthesis cluster_reactants Reactants Ketone Ketone (e.g., 3-Pentanone) Reaction Gewald Reaction (Reflux, 2-4h) Ketone->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Sulfur Sulfur Sulfur->Reaction Base Base (e.g., Diethylamine) Base->Reaction Solvent Ethanol Solvent->Reaction Product Ethyl 2-amino-4,5-disubstituted- thiophene-3-carboxylate Reaction->Product

Caption: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized thiophene derivatives against various bacterial and fungal strains.[2]

Materials:

  • Synthesized thiophene derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standard antimicrobial agents (e.g., Ampicillin, Gentamicin, Amphotericin B)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with standard antimicrobial agents as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Protocol start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Thiophene Derivatives prep_dilutions->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end Signaling_Pathways cluster_targets Potential Microbial Targets Thiophene Thiophene Derivatives CellWall Cell Wall Synthesis Thiophene->CellWall Inhibition Protein Protein Synthesis Thiophene->Protein Inhibition DNA Nucleic Acid Synthesis Thiophene->DNA Inhibition Folate Folate Metabolism Thiophene->Folate Antagonism MicrobialDeath Microbial Cell Death CellWall->MicrobialDeath Protein->MicrobialDeath DNA->MicrobialDeath Folate->MicrobialDeath

References

Application Notes and Protocols: Development of Anti-Inflammatory Drugs Using 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[1][4] The structural versatility of the 2-aminothiophene core allows for modifications that can modulate its interaction with key biological targets involved in inflammatory pathways.[5][6] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid feature a thiophene ring, underscoring the scaffold's importance in this therapeutic area.[6][7][8]

These compounds primarily exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating pro-inflammatory signaling pathways like NF-κB.[5][9][10] This document provides detailed protocols for the synthesis of 2-aminothiophene derivatives via the Gewald reaction, methodologies for in vitro and in vivo anti-inflammatory evaluation, and an overview of the key signaling pathways involved.

Synthesis of 2-Aminothiophene Derivatives

The Gewald reaction is a one-pot, multi-component reaction that is the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[11][12] The reaction typically involves a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur, catalyzed by a base.[11][13]

G1 cluster_workflow General Drug Discovery Workflow for 2-Aminothiophenes A Synthesis (Gewald Reaction) B Purification & Characterization (Crystallization, Chromatography, NMR, MS) A->B C In Vitro Screening (COX/LOX, NO, Cytokine Assays) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Testing (LPS-induced Inflammation Model) C->E Promising Compounds D->A Iterative Synthesis F Preclinical Development E->F

Caption: General workflow for the synthesis and evaluation of 2-aminothiophene anti-inflammatory drug candidates.

General Protocol: Gewald Synthesis

This protocol is a generalized procedure based on common methodologies.[11][14]

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or DMF)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Rotary evaporator

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent like ethanol.

  • Cool the mixture in an ice bath to manage the initial exothermic reaction.

  • Add the base catalyst (e.g., morpholine) dropwise while stirring. The amount is typically also equimolar.

  • After the initial exothermic phase subsides, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 1-2 hours).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the solvent.

  • The crude product can be purified by extraction with a suitable solvent (like diethyl ether) or by recrystallization from a solvent such as ethanol.[7][15]

Example Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester[14]

Procedure:

  • A mixture of ethyl cyanoacetate (3.1 mL, 29.0 mmol), cyclohexanone (3 mL, 29.0 mmol), sulfur (0.93 g, 29 mmol), and ethanol (26 mL) is prepared in a flask.[14]

  • Morpholine (2.52 mL, 29 mmol) is added to the mixture, which is then stirred at room temperature.[14]

  • The reaction is exothermic and should be managed by stirring on an ice bath.[14]

  • After 1 hour of continuous stirring, the reaction is considered complete.[14]

  • The reaction mixture is evaporated and the resulting residue is extracted with ether to yield the final product.[14]

In Vitro Anti-Inflammatory Assays

COX-2 / 5-LOX Inhibition Assays

Many 2-aminothiophene derivatives are designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to block the production of prostaglandins and leukotrienes, respectively.[5][16][17][18][19]

Protocol: General Enzyme Inhibition Assay

  • Source: Use commercially available human recombinant COX-2 or 5-LOX enzymes.

  • Incubation: Pre-incubate the enzyme in a suitable buffer with the test compound (dissolved in DMSO) at various concentrations for a specified time (e.g., 15 minutes at room temperature).

  • Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Detection: Measure the product formation. For COX-2, this can be the measurement of Prostaglandin E2 (PGE2) using an Enzyme Immunoassay (EIA) kit. For 5-LOX, leukotriene formation can be measured.

  • Calculation: Compare the results to a positive control (e.g., celecoxib for COX-2) and a vehicle control (DMSO). Calculate the concentration that causes 50% inhibition (IC50).

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]

Cell Line: RAW 264.7 murine macrophages.[9][10]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the 2-aminothiophene test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (DMSO) and an unstimulated control.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant.[10]

  • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Pro-Inflammatory Cytokine Inhibition Assay (TNF-α, IL-6)

This assay determines if the test compounds can reduce the secretion of key pro-inflammatory cytokines.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production assay (Section 3.2).

  • Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[20]

  • Calculation: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Cell Viability Assay (e.g., MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[9]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compounds at the same concentrations and for the same duration as the anti-inflammatory assays.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Compounds should be non-toxic at the concentrations where they show anti-inflammatory activity.[9]

In Vivo Anti-Inflammatory Assays

A common model to test in vivo efficacy is the LPS-induced systemic inflammation model in mice.

Protocol: LPS-Induced TNF-α Production in Mice [20]

  • Animals: Use a suitable mouse strain (e.g., Balb/c).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Divide animals into groups: Vehicle Control, LPS Control, and LPS + Test Compound groups (at various doses).

  • Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) 1 hour prior to the inflammatory challenge.

  • LPS Challenge: Inject LPS intraperitoneally to induce a systemic inflammatory response.

  • Blood Collection: At a peak response time (e.g., 90 minutes post-LPS injection), collect blood samples via cardiac puncture or another appropriate method.

  • Serum Analysis: Separate serum and measure the levels of TNF-α or other cytokines using ELISA.

  • Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group to determine the percentage of inhibition.

Mechanism of Action & Signaling Pathways

2-aminothiophenes often target multiple nodes within the inflammatory signaling network. The primary mechanisms involve the inhibition of the arachidonic acid cascade and the NF-κB signaling pathway.

G2 cluster_AA Arachidonic Acid Cascade AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (PGE2) COX2->PGs LTs Leukotrienes (LTB4) LOX5->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Inhibitor 2-Aminothiophene Derivatives Inhibitor->COX2 Inhibit Inhibitor->LOX5 Inhibit

Caption: Inhibition of COX-2 and 5-LOX enzymes in the arachidonic acid pathway by 2-aminothiophenes.

G3 cluster_NFKB NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFKB_inactive NF-κB (p65/p50) IkB->NFKB_inactive Binds & Inhibits NFKB_active NF-κB (p65/p50) NFKB_inactive->NFKB_active Released Nucleus Nucleus NFKB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Inhibitor 2-Aminothiophene Derivatives Inhibitor->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

Some 2-aminothiophene derivatives have been shown to activate the NRF2 pathway, which is a key regulator of antioxidant responses and also suppresses inflammation.[9][10] This activation can lead to the downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2, NF-κB).[9][10]

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of various 2-aminothiophene analogs.

Table 1: In Vitro Anti-inflammatory Activity of Selected 2-Aminothiophene Analogs

Compound Assay Target/Cell Line Result (IC50 / % Inhibition) Reference
Compound 1 Anti-inflammatory Human Neutrophils IC50: 121.47 µM [14][21]
Compound 2 Anti-inflammatory Human Neutrophils IC50: 412 µM [14]
Compound 5 Anti-inflammatory Human Neutrophils IC50: 422 µM [14][21]
THBT 2a NO Production LPS-stimulated RAW 264.7 78.04 ± 2.86 % inhibition @ 50 µM [10]
THBT 3a NO Production LPS-stimulated RAW 264.7 87.07 ± 1.22 % inhibition @ 50 µM [10]
THBT 3b NO Production LPS-stimulated RAW 264.7 80.39 ± 5.89 % inhibition @ 50 µM [10]

| Sulforaphane (Ref) | NO Production | LPS-stimulated RAW 264.7 | 91.57 % inhibition @ 10 µM |[10] |

Table 2: Activity of Tetrahydro[b]benzothiophene Derivatives as Selective COX-2 Inhibitors

Compound COX-2 Inhibition Reference

| Compound 29a-d | IC50: 0.31–1.40 µM |[5] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Conclusion

2-aminothiophenes represent a highly valuable and "privileged" scaffold for the development of novel anti-inflammatory agents.[3][12] Their synthetic accessibility via the robust Gewald reaction allows for the creation of diverse chemical libraries amenable to structure-activity relationship (SAR) studies. The ability of these compounds to target key inflammatory pathways, including dual inhibition of COX-2 and 5-LOX and modulation of the NF-κB and NRF2 pathways, highlights their potential for creating more effective and safer anti-inflammatory drugs. The protocols and data presented herein provide a foundational guide for researchers aiming to explore and advance this promising class of compounds in drug discovery.

References

Application Notes and Protocols for the Purification of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods have been compiled from literature precedents for structurally similar aminothiophene derivatives and are intended to serve as a robust starting point for process development and optimization.

Data Summary of Purification Methods

The selection of an appropriate purification strategy is critical for obtaining high-purity this compound. Below is a summary of commonly employed techniques for analogous compounds, providing a comparative overview of their effectiveness.

Purification MethodMatrix/Solvent SystemCompoundYieldPurityReference
Column Chromatography Silica Gel (100-200 mesh), Hexane/Ethyl Acetate (7:3)Ethyl 2-amino-4-methylthiophene-3-carboxylate85% (overall synthesis)Not explicitly stated[1]
Recrystallization EthanolVarious Methyl- and Ethyl-2-aminothiophene-3-carboxylates70-85% (overall synthesis)Not explicitly stated[2]
Recrystallization EthanolEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate52% (overall synthesis)Not explicitly stated[3]
Recrystallization EthanolEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateNot explicitly statedHigh (suitable for X-ray crystallography)[4]

Note: The yields presented typically represent the overall yield of the synthesis including purification, not the isolated yield of the purification step itself. Purity is often confirmed by melting point, NMR, and elemental analysis.

Experimental Protocols

The following protocols are detailed methodologies for the purification of the target compound based on established procedures for its analogs.

Protocol 1: Silica Gel Column Chromatography

This method is effective for removing polar and non-polar impurities. The following protocol is adapted from the purification of Ethyl 2-amino-4-methylthiophene-3-carboxylate.[1]

Materials:

  • Crude this compound

  • Silica Gel (100-200 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (hexane/ethyl acetate 7:3) or a stronger solvent like dichloromethane. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then carefully load the dried silica onto the top of the column bed.

  • Elution: Begin elution with the mobile phase, a 7:3 mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions in appropriately sized tubes.

  • Monitoring: Monitor the separation by TLC, spotting the collected fractions against the crude starting material and a pure standard if available. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from Ethanol

Recrystallization is a widely used technique for purifying solid compounds. This protocol is based on the purification of various 2-aminothiophene derivatives.[2][3][4]

Materials:

  • Crude this compound

  • Ethanol (absolute or 95%)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization Induction: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc (7:3) load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Continue Elution pool Pool Pure Fractions monitor->pool Pure Fractions Identified concentrate Concentrate under Vacuum pool->concentrate product Purified Product concentrate->product

Caption: Workflow for Column Chromatography Purification.

G Workflow for Recrystallization Purification cluster_dissolve Dissolution cluster_crystal Crystallization cluster_iso Isolation add_solvent Add Crude Solid to Ethanol heat Heat to Dissolve add_solvent->heat cool Slowly Cool to Room Temp. heat->cool chill Chill in Ice Bath cool->chill filtrate Vacuum Filtrate Crystals chill->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Crystals wash->dry product Purified Product dry->product

Caption: Workflow for Recrystallization Purification.

References

Application Note: Derivatization of the Amino Group in Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the chemical derivatization of the primary amino group of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. This versatile building block, synthesized via the Gewald reaction, serves as a crucial precursor for a wide range of heterocyclic compounds. The nucleophilic nature of the 2-amino group allows for various transformations, including cyclocondensation reactions to form fused ring systems like thieno[2,3-d]pyrimidines, acylation to yield amides, and reactions with isocyanates or isothiocyanates to produce urea and thiourea derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This note outlines key synthetic pathways, provides detailed experimental protocols, and presents quantitative data for the synthesis of representative derivatives.

Key Derivatization Pathways

The 2-amino group on the thiophene ring is the primary site for chemical modification. Its reactivity is central to constructing more complex molecules. The principal derivatization strategies include:

  • Cyclocondensation Reactions: The most common derivatization involves the reaction of the amino group and the adjacent ester to form fused thieno[2,3-d]pyrimidine systems. These are synthesized by reacting the parent compound with various C1 or N-C=O/S synthons like formamide, urea, thiourea, or isothiocyanates.[1][2][3]

  • Formation of Urea and Thiourea Derivatives: Direct reaction of the amino group with substituted isocyanates or isothiocyanates provides a straightforward method to synthesize novel urea and thiourea derivatives.[4][5] These reactions are typically efficient and proceed under mild conditions.

  • Acylation Reactions: Standard acylation using acyl chlorides or anhydrides converts the amino group into the corresponding amide. These amides can be final products or intermediates for further cyclization reactions.[6]

  • Schiff Base Formation: Condensation with various aldehydes or ketones yields Schiff bases (imines), which can be used in subsequent synthetic steps or evaluated for biological activity.[7][8]

Derivatization_Pathways start Ethyl 2-amino-4-ethyl- 5-methylthiophene-3-carboxylate start->inv1 start->inv2 start->inv3 start->inv4 reagent1 + Formamide / Urea / Isothiocyanates product1 Thieno[2,3-d]pyrimidines reagent2 + R-N=C=O / R-N=C=S product2 Urea / Thiourea Derivatives reagent3 + Acyl Chlorides / Anhydrides product3 Amide Derivatives reagent4 + Aldehydes (R-CHO) product4 Schiff Bases (Imines) inv1->reagent1 inv1->product1 inv2->reagent2 inv2->product2 inv3->reagent3 inv3->product3 inv4->reagent4 inv4->product4 Protocol_Workflow start Start step1 Combine Reactant and Formamide start->step1 step2 Reflux (4-6 hours) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Precipitate in Ice Water step3->step4 step5 Filter Solid Product step4->step5 step6 Wash with Water & Ethanol step5->step6 step7 Dry Under Vacuum step6->step7 end End step7->end

References

Application Notes and Protocols: Synthesis of Azo Dyes Using Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a key precursor. This document outlines the synthesis of the diazonium salt from the aforementioned thiophene derivative and its subsequent coupling with various aromatic compounds to produce a range of vibrant azo dyes. These dyes have potential applications in various fields, including textiles, coatings, and as functional materials.[1][2]

Introduction

2-Aminothiophene derivatives are versatile intermediates in the synthesis of a wide array of dyes and pharmacologically active compounds.[3] The title compound, this compound, serves as an excellent diazo component due to the presence of the reactive primary amino group. The general strategy for the synthesis of azo dyes from this precursor involves two main steps: diazotization of the 2-aminothiophene derivative and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

The synthesis of disperse dyes from analogous compounds, such as 2-amino-3-carbethoxy-4,5-dimethylthiophene, has been previously reported, indicating the suitability of this class of compounds for dye synthesis.[4] The resulting dyes are often applied to synthetic fibers like polyester and nylon, exhibiting good coloration and fastness properties.[4]

General Reaction Scheme

The overall synthesis can be depicted as a two-step process:

  • Diazotization: The primary aromatic amine on the thiophene ring is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

  • Azo Coupling: The highly reactive diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or an aromatic amine, to form the azo dye.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes from this compound. These protocols can be adapted for various coupling components.

Protocol 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific amount (e.g., 0.01 mol) of this compound in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt and is used immediately in the next step.

Protocol 2: Azo Coupling with Phenol (as an example of a coupling component)

  • In a 250 mL beaker, dissolve phenol (0.94 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using dilute acetic acid to ensure complete precipitation of the dye.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the synthesized dye in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected color and spectral data for azo dyes synthesized from this compound and various coupling components, based on data from analogous thiophene-based azo dyes.

Coupling ComponentExpected ColorExpected λmax (nm) in DMF
PhenolYellow-Orange450 - 490
2-NaphtholRed-Brown500 - 540
N,N-dimethylanilineRed480 - 520
ResorcinolOrange-Red470 - 510
Salicylic AcidYellow430 - 470

Note: The exact λmax values will vary depending on the solvent and the specific structure of the dye.

Table of Fastness Properties (Expected)

The fastness properties of the synthesized dyes on polyester fabric are expected to be in the following range, based on similar thiophene-based disperse dyes.

Fastness PropertyExpected Rating (out of 5)
Light Fastness3-4
Wash Fastness4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4
Perspiration Fastness4-5

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.

DyeSynthesisWorkflow start Start thiophene Ethyl 2-amino-4-ethyl- 5-methylthiophene-3-carboxylate start->thiophene diazonium_salt Thiophene Diazonium Salt (Intermediate) thiophene->diazonium_salt Diazotization reagents_diazotization NaNO2, HCl 0-5 °C reagents_diazotization->diazonium_salt azo_dye_solution Crude Azo Dye in Solution diazonium_salt->azo_dye_solution Azo Coupling coupling_component Coupling Component (e.g., Phenol) coupling_component->azo_dye_solution reagents_coupling NaOH (aq) 0-5 °C reagents_coupling->azo_dye_solution filtration Filtration & Washing azo_dye_solution->filtration drying Drying filtration->drying final_dye Purified Azo Dye drying->final_dye end End final_dye->end

Caption: General workflow for the synthesis of azo dyes.

Characterization of Synthesized Dyes

The structure and purity of the synthesized azo dyes should be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group (typically around 1400-1500 cm⁻¹), C=O of the ester, and N-H and O-H stretching vibrations where applicable.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the dye.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMF or ethanol), which is indicative of its color.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Applications and Future Perspectives

Azo dyes derived from this compound are expected to be valuable as disperse dyes for synthetic fibers.[4] The variation in coupling components allows for the synthesis of a wide palette of colors. Further research can focus on the biological activities of these novel azo compounds, as heterocyclic azo dyes have shown promise in various pharmacological applications.[5] Additionally, the introduction of different functional groups on the thiophene ring or the coupling component can be explored to fine-tune the color, fastness properties, and other functional characteristics of the dyes.

References

Application of Substituted Thiophenes in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a crucial scaffold in the development of novel agrochemicals.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4][5] The unique electronic and structural characteristics of the thiophene ring allow for diverse functionalization, enabling the fine-tuning of a molecule's efficacy, stability, and selectivity.[3][6] This document provides detailed application notes on promising substituted thiophenes in agrochemical research, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.

Fungicidal Applications

Substituted thiophenes have emerged as a promising class of fungicides, with several derivatives showing high efficacy against various plant pathogens.

Quantitative Data for Thiophene-Based Fungicides
Compound ClassSpecific Derivative ExampleTarget PathogenEfficacy DataReference CompoundEfficacy Data (Reference)
N-(thiophen-2-yl) NicotinamideCompound 4f (structure in protocol)Pseudoperonospora cubensis (Cucumber Downy Mildew)EC50 = 1.96 mg/LDiflumetorimEC50 = 21.44 mg/L
N-(thiophen-2-yl) NicotinamideCompound 4a (structure in protocol)Pseudoperonospora cubensis (Cucumber Downy Mildew)EC50 = 4.69 mg/LFlumorphEC50 = 7.55 mg/L
Thiophene/Furan-1,3,4-Oxadiazole CarboxamideCompound 4iSclerotinia sclerotiorumEC50 = 0.140 ± 0.034 mg/LBoscalidEC50 = 0.645 ± 0.023 mg/L
Thiophene/Furan-1,3,4-Oxadiazole CarboxamideCompound 4gSclerotinia sclerotiorumIC50 = 1.01 ± 0.21 µM (SDH inhibition)BoscalidIC50 = 3.51 ± 2.02 µM (SDH inhibition)
Thiophene/Furan-1,3,4-Oxadiazole CarboxamideCompound 4iSclerotinia sclerotiorumIC50 = 4.53 ± 0.19 µM (SDH inhibition)BoscalidIC50 = 3.51 ± 2.02 µM (SDH inhibition)
Experimental Protocols

1. Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives [7]

This protocol describes a general two-step synthesis for N-(thiophen-2-yl) nicotinamide derivatives.

  • Step 1: Acyl Chloride Formation: A substituted nicotinic acid (1) is reacted with oxalyl chloride to form the corresponding acyl chloride (2).

  • Step 2: Acylation: The substituted thiophen-2-amine (3) is acylated with the acyl chloride (2) under basic conditions to yield the final N-(thiophen-2-yl) nicotinamide derivatives (4a-4s).

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation Nicotinic_Acid Substituted Nicotinic Acid (1) Acyl_Chloride Acyl Chloride (2) Nicotinic_Acid->Acyl_Chloride Reaction Oxalyl_Chloride Oxalyl Chloride Thiophen_Amine Substituted thiophen-2-amine (3) Acyl_Chloride->Thiophen_Amine Intermediate Final_Product N-(thiophen-2-yl) Nicotinamide Derivatives (4a-4s) Thiophen_Amine->Final_Product Acylation

Caption: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives.

2. In Vivo Fungicidal Activity Assay against Cucumber Downy Mildew (Pseudoperonospora cubensis) [7]

  • Plant Cultivation: Cucumber plants (Cucumis sativus L. cv. Jinyan No. 4) are grown in a greenhouse at 20-24°C until the two-leaf stage.

  • Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with distilled water containing a surfactant to the desired concentrations.

  • Inoculation and Treatment: The cucumber plants are inoculated with a spore suspension of P. cubensis. After incubation in a moist chamber for 24 hours, the plants are sprayed with the prepared compound solutions.

  • Evaluation: The treated plants are kept in the greenhouse for 7-9 days. The disease index is then calculated based on the percentage of leaf area showing disease symptoms. The EC50 value (the concentration that inhibits 50% of the disease development) is determined.

Insecticidal Applications

Substituted thiophenes also serve as key building blocks for a new generation of insecticides.

Quantitative Data for Thiophene-Based Insecticides

Dow AgroSciences has been developing a family of 2,6-dihaloaryl 1,2,4-triazole insecticides that incorporate a halogenated thiophene moiety.[8][9] These compounds, such as XR-693 and XR-906, have shown selective activity against aphids, mites, and whiteflies with low mammalian toxicity.[8][9]

Compound ClassTarget PestsKey Feature
2,6-dihaloaryl 1,2,4-triazoles (e.g., XR-693, XR-906)Aphids, mites, whitefliesBroad-spectrum control of chewing and sap-feeding pests
Experimental Protocols

1. Synthesis of Halogenated 2-Thiophenecarboxylic Acid Derivatives [9]

These halogenated thiophenes are crucial intermediates for the synthesis of 1,2,4-triazole insecticides.

  • Bromination/Debromination: A one-pot bromination/debromination of 3-methylthiophene yields 2,4-dibromo-3-methylthiophene.

  • Carboxylic Acid Introduction: The carboxylic acid functionality is introduced via either a Grignard reaction followed by carbonation with CO2 or a palladium-catalyzed carbonylation under CO pressure.

  • Acyl Chloride Formation: The resulting thiophenecarboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl2).

G Start 3-Methylthiophene Intermediate1 2,4-dibromo-3-methylthiophene Start->Intermediate1 Bromination/ Debromination Intermediate2 Halogenated 2-Thiophenecarboxylic Acid Intermediate1->Intermediate2 Grignard Reaction + CO2 or Pd-catalyzed Carbonylation End Halogenated 2-Thiophenecarbonyl Chloride Intermediate2->End Reaction with SOCl2

Caption: Synthesis of Halogenated Thiophene Intermediates.

Herbicidal Applications

Research into thiophene-derived aminophosphonates has revealed their potential as soil-applied herbicides, particularly against dicotyledonous weeds.[10][11]

Quantitative Data for Thiophene-Based Herbicides
Compound ClassSpecific Derivative ExampleTarget WeedEfficacy Data
Thiophene-derived aminophosphonatesBenzyl derivative 2gRaphanus sativus (radish)EC50 = 379.7 mg/kg s.d.w.
Thiophene-derived aminophosphonatesBenzyl derivative 2gGalinsoga parvifloraEC50 = 227 mg/kg s.d.w.
Thiophene-derived aminophosphonatesBenzyl derivative 2gChenopodium albumEC50 = 452.3 mg/kg s.d.w.
Thiophene-derived aminophosphonatesN-(2-methylphenyl)amino-(2-thienyl)methylphosphonate (2a)Chenopodium albumEfficiently kills the weed

s.d.w. = soil dry weight

Experimental Protocols

1. Synthesis of Thiophene-Derived Aminophosphonates [10][11]

The synthesis is achieved through an aza-Pudovik reaction.

  • Imine Formation: An amine is reacted with thiophene-2-carboxaldehyde in the presence of a dehydrating agent (e.g., magnesium sulfate) to form the corresponding aldimine.

  • Aza-Pudovik Reaction: Dimethyl phosphite is added to the azomethine bond of the aldimine to yield the aminophosphonate product.

2. Phytotoxicity Test for Herbicidal Application (Adapted from OECD 208 Guideline) [11]

  • Test Species: The evaluation is performed on target weed species such as Galinsoga parviflora, Rumex acetosa, and Chenopodium album.

  • Soil Treatment: The synthesized aminophosphonates are applied to the soil at various concentrations.

  • Planting and Growth: Seeds of the test species are sown in the treated soil and allowed to grow under controlled conditions.

  • Evaluation: The phytotoxic effects are evaluated by measuring parameters such as germination rate, plant height, and biomass. The EC50 value, representing the concentration causing a 50% reduction in a given parameter, is calculated.

G cluster_0 Test Preparation cluster_1 Growth and Observation cluster_2 Data Analysis Soil_Prep Prepare soil with varying aminophosphonate concentrations Seed_Sowing Sow seeds of target weed species Soil_Prep->Seed_Sowing Growth Incubate under controlled conditions Seed_Sowing->Growth Data_Collection Measure germination, height, and biomass Growth->Data_Collection EC50_Calc Calculate EC50 values Data_Collection->EC50_Calc

Caption: Workflow for Phytotoxicity Testing of Herbicides.

Conclusion

Substituted thiophenes represent a versatile and promising platform for the discovery of novel agrochemicals. The ability to introduce a wide range of substituents onto the thiophene ring allows for the optimization of biological activity against fungi, insects, and weeds. The protocols and data presented here provide a valuable resource for researchers aiming to design, synthesize, and evaluate the next generation of thiophene-based crop protection agents. Further exploration of structure-activity relationships will be crucial in developing compounds with enhanced efficacy, improved safety profiles, and novel modes of action to address the ongoing challenges in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The most common and established method is the Gewald reaction, a one-pot, multi-component reaction.[1][2] This reaction involves the condensation of a ketone (2-butanone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]

Q2: What are the typical starting materials for this specific synthesis?

To synthesize this compound, the required starting materials are:

  • 2-Butanone (also known as methyl ethyl ketone, MEK)

  • Ethyl 2-cyanoacetate

  • Elemental Sulfur

  • A basic catalyst (e.g., morpholine, piperidine, triethylamine, or diethylamine)[3][4]

  • A suitable solvent (e.g., ethanol, methanol, or DMF)

Q3: What is the general mechanism of the Gewald reaction?

The reaction proceeds in three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The intermediate undergoes cyclization and tautomerization to form the final 2-aminothiophene product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. For ketones like 2-butanone, secondary amines like morpholine or piperidine are often effective. Consider screening different bases to find the optimal one for your specific conditions.[3] - Water Removal: This condensation step produces water, which can inhibit the reaction. While not always necessary for small-scale reactions, for larger scales or if yields are consistently low, consider using a Dean-Stark apparatus.
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally recommended to enhance the solubility and reactivity of sulfur.[5] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur. However, excessive heat can lead to the formation of byproducts.[5]
Steric Hindrance - While less of a concern with 2-butanone, for more sterically hindered ketones, a two-step procedure might be more effective. This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then reacting it with sulfur and base in a separate step.[6]
Incorrect Stoichiometry - Ensure all starting materials are pure and dry. - Accurately measure all reagents according to the chosen protocol.

Issue 2: Presence of Significant Byproducts

Possible ByproductMitigation Strategies
Unreacted Starting Materials - Increase the reaction time. - Optimize the reaction temperature. - Consider using a more effective catalyst.
Knoevenagel-Cope Intermediate - Ensure sufficient sulfur is present. - Optimize reaction conditions (temperature, base) to favor the cyclization step.
Dimerization or Polymerization of Intermediates - Adjust the concentration of reactants. - Modify the rate of addition of reagents. - Change the solvent.

Issue 3: Difficulty in Product Purification

Purification ChallengeRecommended Strategy
Isolating a solid product from the reaction mixture - Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]
Product is an oil or difficult to recrystallize - Column Chromatography: Silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes.
Presence of inorganic salts or polar impurities - Washing: Wash the crude product with water to remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts.

Data Presentation

Table 1: Effect of Base on Gewald Reaction Yield (General Observations)

BaseTypical Yield RangeNotes
Morpholine70-85%[4]Often a good first choice, generally provides high yields.[4]
PiperidineGood to HighAlso a commonly used and effective secondary amine base.
TriethylamineModerate to HighA tertiary amine that can also be effective.
Diethylamine52% (for a similar compound)[2]Can be used, but yields may vary depending on the substrates.[2]
L-ProlineUp to 84% (for various substrates)[7]A greener and cost-effective catalyst option.[7]

Table 2: Typical Reaction Conditions

ParameterRecommended Range/Value
Temperature35-60 °C[4]
Reaction Time3 hours[4]
SolventMethanol, Ethanol, or DMF
Stoichiometry (Ketone:Cyanoacetate:Sulfur)1:1:1 (molar ratio)

Experimental Protocols

General One-Pot Synthesis Protocol

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (0.05 mol), ethyl 2-cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).

  • Add a suitable solvent, such as methanol or ethanol (30-50 mL).

  • With stirring, slowly add the base (e.g., morpholine, 5 mL) over a period of 30 minutes, maintaining the temperature between 35-40 °C.[4]

  • After the addition of the base, stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for 3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and washed with cold ethanol.[4]

  • The crude product can be further purified by recrystallization from ethanol.[4]

Visualizations

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Ketone 2-Butanone Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Cyanoacetate Ethyl 2-cyanoacetate Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition α,β-unsaturated nitrile Crude_Product Crude Product Sulfur_Addition->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Ethyl 2-amino-4-ethyl-5- methylthiophene-3-carboxylate Purification->Final_Product

Caption: Workflow for the Gewald synthesis of the target compound.

Troubleshooting_Logic Start Low or No Yield Check_Condensation Is Knoevenagel-Cope Condensation Occurring? Start->Check_Condensation Optimize_Base Optimize Base Selection (e.g., Morpholine, Piperidine) Check_Condensation->Optimize_Base No Check_Sulfur Is Sulfur Addition/ Cyclization Failing? Check_Condensation->Check_Sulfur Yes Success Improved Yield Optimize_Base->Success Optimize_Temp_Solvent Optimize Temperature (40-60°C) and Solvent (Ethanol, Methanol) Check_Sulfur->Optimize_Temp_Solvent Yes Check_Byproducts Are Byproducts Dominating? Check_Sulfur->Check_Byproducts No Optimize_Temp_Solvent->Success Adjust_Conditions Adjust Reactant Concentration and Addition Rate Check_Byproducts->Adjust_Conditions Yes Adjust_Conditions->Success

Caption: Troubleshooting logic for low yield in the synthesis.

References

Gewald Reaction Technical Support Center: Optimizing Polysubstituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of polysubstituted thiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format, offering specific solutions to improve reaction outcomes.

Q1: My Gewald reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in a Gewald reaction can stem from several factors throughout the reaction's three main stages: Knoevenagel condensation, sulfur addition, and cyclization.[1][2] A systematic approach to troubleshooting is recommended.

  • Inefficient Initial Condensation: The initial base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is critical.[1][3] You can verify this step by running a small-scale reaction without sulfur and monitoring the formation of the α,β-unsaturated nitrile intermediate using TLC or LC-MS.[1] If the condensation is inefficient, consider the following:

    • Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[3] Morpholine is often highly effective as it can also dissolve sulfur.[1] For less reactive ketones, a stronger base may be necessary.[3]

    • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[3]

  • Poor Sulfur Solubility or Reactivity: The solubility and reactivity of elemental sulfur can significantly impact the reaction.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance sulfur's solubility and reactivity.[1][3]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve the rate of sulfur addition and cyclization.[1][3] However, excessive heat can lead to the formation of side products.[1] A temperature screening is advisable to find the optimal condition for your specific substrates.[1]

  • Incorrect Stoichiometry: Ensure that all reagents are accurately measured and that the starting materials are pure and dry.[3]

Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

A2: If the Knoevenagel condensation is proceeding as expected, issues with the sulfur addition and cyclization steps are likely the cause of low yield.[1]

  • Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization.[1] Some reactions proceed at room temperature, while others require heating.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent can significantly affect the reaction. Polar solvents such as ethanol, methanol, or DMF are commonly used because they can facilitate the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical factor.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1][4] The formation of this dimer is highly dependent on the reaction conditions.[1][4] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]

Q3: I am observing significant byproduct formation, which is complicating the purification of my desired polysubstituted thiophene. What are these byproducts and how can I minimize them?

A3: Byproduct formation is a common issue. Identifying the byproducts can provide insight into how to adjust the reaction conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[3]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and cyclization steps are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[3]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To mitigate this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[3][4]

Q4: I am working with a sterically hindered ketone and getting very low yields. Are there alternative protocols for such challenging substrates?

A4: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald reaction.

  • Two-Step Procedure: A two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[3][5]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[3][6] The generally accepted mechanism proceeds in three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][7]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is believed to be promoted by the base.[1][3]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][7]

Q2: How does the choice of base influence the reaction?

A2: The base plays a critical role in the Gewald reaction. It catalyzes the initial Knoevenagel condensation and is also thought to activate the elemental sulfur for addition to the α,β-unsaturated nitrile.[1][3] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[3][4] The optimal base is often substrate-dependent.[1]

Q3: Can the Gewald reaction be performed under solvent-free conditions?

A3: Yes, solvent-free Gewald reactions have been successfully conducted, often utilizing high-speed ball milling or heating in a conventional oven.[8] These methods are considered a greener approach and can simplify the workup procedure.[1]

Q4: What is the effect of different solvents on the reaction?

A4: The choice of solvent can significantly impact the reaction outcome. Polar solvents generally favor the reaction.[1] A study using a piperidinium borate catalyst found that a 9:1 mixture of ethanol and water provided the best results in their system.[9]

Q5: What are the common purification techniques for polysubstituted thiophenes?

A5: The purification of 2-aminothiophenes typically involves recrystallization or column chromatography.[1][3]

  • Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable method. A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.[3]

Data Presentation

Table 1: Influence of Base on Gewald Reaction Yield

Carbonyl CompoundActive MethyleneBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrilePyrrolidinium borateEtOH/H₂O (9:1)1000.592
CyclohexanoneMalononitrilePiperidinium borateEtOH/H₂O (9:1)1000.3396
CyclohexanoneMalononitrileMorpholinium borateEtOH/H₂O (9:1)1000.589
AcetophenoneEthyl cyanoacetateMorpholineEthanolreflux865
PropiophenoneMalononitrilePiperidineMethanol50478

Data synthesized from multiple sources for illustrative comparison.[9]

Table 2: Effect of Solvent on Gewald Reaction Yield

Carbonyl CompoundActive MethyleneCatalystSolventTemperature (°C)Time (min)Yield (%)
CyclohexanoneMalononitrilePiperidinium borateH₂O1006045
CyclohexanoneMalononitrilePiperidinium borateEtOH1003092
CyclohexanoneMalononitrilePiperidinium borateCH₃CN1004585
CyclohexanoneMalononitrilePiperidinium borateToluene1006065
CyclohexanoneMalononitrilePiperidinium borateEtOH/H₂O (9:1)1002096

Based on data for a model reaction.[9]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.[3]

  • Materials:

    • Carbonyl compound (e.g., ketone or aldehyde)

    • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

    • Elemental sulfur

    • Base (e.g., morpholine, piperidine, or triethylamine)

    • Solvent (e.g., ethanol, methanol, or DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[3]

    • Add a suitable solvent (20-30 mL).[3]

    • Add the base (e.g., morpholine, 10-20 mol%).[3]

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[3]

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[3]

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[1][3]

  • Materials:

    • Same as Protocol 1.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the carbonyl compound (1 eq), active methylene compound (1 eq), elemental sulfur (1.2 eq), and the chosen base in a suitable solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 70°C) for a short duration (e.g., 20 minutes).[10]

    • After cooling, work up the reaction mixture as described in Protocol 1.

Visualizations

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel catalyzes Sulfur_Addition Sulfur Addition Base->Sulfur_Addition promotes Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->Sulfur_Addition Sulfur Elemental Sulfur (S₈) Sulfur->Sulfur_Addition Sulfur_Intermediate Sulfur-containing Intermediate Sulfur_Addition->Sulfur_Intermediate Cyclization Intramolecular Cyclization Sulfur_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Polysubstituted 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Gewald_Workflow A 1. Combine Reactants (Carbonyl, Active Methylene, Sulfur) B 2. Add Solvent and Base A->B C 3. Reaction (Stirring/Heating) B->C D 4. Monitor Progress (TLC) C->D D->C Incomplete E 5. Workup (Cooling, Filtration/Concentration) D->E Complete F 6. Purification (Recrystallization/Column Chromatography) E->F G Isolated Product F->G

Caption: General experimental workflow for the Gewald synthesis.

References

"common side products in the synthesis of 2-aminothiophenes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a particular focus on the widely used Gewald reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aminothiophenes, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Q1: My Gewald reaction is not yielding the expected 2-aminothiophene product, or the yield is significantly low. What are the primary factors to investigate?

A1: Low or no yield in a Gewald synthesis can often be traced back to several critical factors. The initial step, a Knoevenagel condensation, is crucial for the reaction to proceed.[1] Additionally, reaction conditions such as temperature, the choice of solvent, and the base used play a pivotal role in the subsequent sulfur addition and cyclization steps.[1]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield check_condensation Verify Knoevenagel Condensation (TLC or LC-MS analysis of an aliquot without sulfur) start->check_condensation condensation_ok Condensation Successful check_condensation->condensation_ok Yes condensation_fail Condensation Failed check_condensation->condensation_fail No optimize_cyclization Optimize Cyclization Conditions: - Screen reaction temperatures (e.g., RT, 45°C, 70°C) - Evaluate solvent polarity (e.g., EtOH, MeOH, DMF) - Ensure adequate sulfur solubility condensation_ok->optimize_cyclization optimize_condensation Optimize Condensation: - Check starting material purity - Vary base (e.g., morpholine, piperidine) - Adjust temperature condensation_fail->optimize_condensation optimize_condensation->check_condensation check_side_products Analyze for Side Products: - Dimerization of α,β-unsaturated nitrile - Unreacted starting materials optimize_cyclization->check_side_products end_success Improved Yield optimize_cyclization->end_success Successful remediate_side_products Minimize Side Products: - Adjust temperature - Modify reagent addition rate check_side_products->remediate_side_products remediate_side_products->optimize_cyclization end_fail Persistent Low Yield remediate_side_products->end_fail Unsuccessful

Caption: Troubleshooting workflow for low yields in 2-aminothiophene synthesis.

Issue 2: Presence of Significant Side Products

Q2: My reaction mixture contains a major byproduct that is difficult to separate from the desired 2-aminothiophene. What is this side product and how can I minimize its formation?

A2: A common and often significant side product in the Gewald synthesis is the dimer of the α,β-unsaturated nitrile intermediate.[1][2] This dimerization competes with the desired cyclization step to form the thiophene ring.[1] The formation of this dimer is highly dependent on the reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q3: What are the most common side products observed in the Gewald synthesis of 2-aminothiophenes?

A3: The most frequently reported side product is the dimer of the α,β-unsaturated nitrile intermediate, which is formed through a competing reaction pathway.[1][2] Other common impurities include unreacted starting materials (ketone/aldehyde and active methylene nitrile) and the Knoevenagel-Cope condensation intermediate, particularly if the subsequent cyclization step is slow or incomplete.

Q4: How does the choice of reaction parameters influence the formation of side products?

A4: Several reaction parameters significantly impact the product distribution:

  • Temperature: Higher temperatures can sometimes favor the formation of side products, while temperatures that are too low may lead to an incomplete reaction.[1]

  • Solvent: The polarity of the solvent affects the solubility of sulfur and the rates of the competing reaction pathways.[1] Polar solvents like ethanol, methanol, and DMF are commonly used.[1]

  • Base: The choice of base (e.g., morpholine, piperidine, triethylamine) can influence the rate of the initial condensation and subsequent steps.

Q5: Are there any specific analytical techniques recommended for identifying and quantifying these side products?

A5: A combination of chromatographic and spectroscopic methods is typically employed. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are useful for monitoring the progress of the reaction and detecting the presence of different components.[1] For structural elucidation of the main product and any isolated side products, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential.[3] Quantitative analysis of the product and byproducts in a mixture can be achieved using techniques like high-performance liquid chromatography (HPLC) with a suitable standard or quantitative NMR (qNMR).

Data Presentation

While specific quantitative data on the yields of side products are not extensively reported in the literature, the following tables summarize the yields of the desired 2-aminothiophene product under various optimized conditions, which indirectly reflect the minimization of side product formation.

Table 1: Effect of Base and Solvent on the Yield of a 2-Aminothiophene Derivative

EntryKetone/AldehydeActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneMalononitrileL-proline (10 mol%)DMF60-84[4]
2CyclopentanoneMalononitrileL-proline (10 mol%)DMF60-75[4]
3AcetophenoneMalononitrileL-proline (10 mol%)DMF60-78[4]
4ButyraldehydeEthyl CyanoacetatePyrrolidineDMF50 (MW)0.595[5]
5CyclohexanoneEthyl CyanoacetatePyrrolidineDMF50 (MW)0.579[5]

Table 2: Influence of Reaction Conditions on Product Yield

EntryReaction ConditionsYield (%)Reference
1Conventional Heating47[5]
2Microwave Irradiation92[5]
3Water, Ultrasound42-90[6]
4Ball-milling12-53[6]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general one-pot method for the synthesis of 2-aminothiophenes. Optimization of specific parameters may be required for different substrates.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, 1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture with stirring to a temperature between 50-70°C.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ethanol), and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).

Protocol 2: Monitoring Reaction Progress and Identifying Side Products by TLC

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio of which needs to be optimized)

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • During the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto the baseline of a TLC plate.

  • Also spot the starting materials (ketone/aldehyde and active methylene nitrile) on the same plate for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The presence of multiple spots suggests the formation of side products. The relative intensity of these spots can give a qualitative idea of the product distribution.

Mandatory Visualization

Gewald_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Base Base Base->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition & Cyclization Unsaturated_Nitrile->Sulfur_Addition Unsaturated_Nitrile_Side α,β-Unsaturated Nitrile Sulfur Sulfur (S₈) Sulfur->Sulfur_Addition Aminothiophene 2-Aminothiophene (Desired Product) Sulfur_Addition->Aminothiophene Dimerization Dimerization Unsaturated_Nitrile_Side->Dimerization Dimer Dimer (Side Product) Dimerization->Dimer

Caption: Competing pathways in the Gewald synthesis of 2-aminothiophenes.

References

Technical Support Center: Improving the Solubility of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of thiophene derivatives in biological assays.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during experimental work with thiophene derivatives.

Issue 1: My thiophene derivative, dissolved in DMSO, precipitates immediately when I dilute it into an aqueous buffer.

This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to rapidly precipitate.

Step-by-Step Troubleshooting:

  • Verify Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some sensitive lines may be affected at concentrations as low as 0.1%. If your protocol requires a very low final DMSO concentration, you may be exceeding the aqueous solubility of your compound.

  • Employ Reverse Dilution: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock dropwise to the full volume of the gently vortexing aqueous buffer. This method, also known as "reverse dilution," helps to disperse the DMSO and the compound more rapidly, preventing localized high concentrations that can initiate precipitation.

  • Use a Serial Dilution Approach: Try diluting the DMSO stock in an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from crashing out.

  • Control the Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but you must be cautious about the temperature stability of your specific thiophene derivative. Conversely, storing final aqueous solutions at low temperatures (e.g., 4°C) can decrease solubility and cause precipitation.

  • Check DMSO Quality: DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can reduce its ability to solvate hydrophobic compounds. Use fresh, anhydrous DMSO and store it in small, tightly sealed aliquots to prevent water contamination.

Troubleshooting_Precipitation Workflow for Troubleshooting Compound Precipitation start Precipitation observed upon diluting DMSO stock into aqueous buffer check_dmso Is final DMSO concentration >0.5% and known to be toxic to cells? start->check_dmso adjust_dmso Decrease final compound concentration or find an alternative solubilization method check_dmso->adjust_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No reverse_dilute ACTION: Use Reverse Dilution (Add DMSO stock to vortexing buffer) check_dilution->reverse_dilute Added buffer to DMSO serial_dilute ACTION: Try Serial Dilution (e.g., 100% DMSO -> 50% DMSO/Aq -> Final) check_dilution->serial_dilute Single high-fold dilution check_temp Was dilution done at room temp or on ice? check_dilution->check_temp Used Reverse Dilution resolved Problem Resolved reverse_dilute->resolved serial_dilute->resolved warm_buffer ACTION: Try warming buffer to 37°C (if compound is stable) check_temp->warm_buffer On ice / cold check_dmso_quality Is the DMSO anhydrous and fresh? check_temp->check_dmso_quality Room Temp warm_buffer->resolved use_new_dmso ACTION: Use fresh, anhydrous DMSO and prepare a new stock solution check_dmso_quality->use_new_dmso No / Unsure check_dmso_quality->resolved Yes use_new_dmso->resolved

Caption: Workflow for troubleshooting precipitation of DMSO stock solutions in aqueous buffers.

Issue 2: My thiophene derivative shows low or inconsistent activity in cell-based assays.

Beyond outright precipitation, poor aqueous solubility can lead to the formation of microscopic aggregates, reducing the effective concentration of the compound available to interact with its biological target. This can result in underestimated potency and poor reproducibility.

Step-by-Step Troubleshooting:

  • Assess Compound Properties:

    • Is the compound ionizable? Thiophene derivatives with acidic or basic functional groups will have pH-dependent solubility. For weakly acidic drugs, solubility increases with pH; for weakly basic drugs, solubility decreases with pH.

    • What is the compound's lipophilicity (LogP)? Highly lipophilic compounds are more likely to have solubility challenges.

  • Select a Formulation Strategy: Based on the compound's properties, choose an appropriate method to improve solubility.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility. Ensure the pH remains within a physiologically acceptable range for your cells (typically pH 7.2-7.4).

    • Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol can increase the solubility of non-polar compounds. The final concentration must be tested for cell toxicity.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic thiophene derivatives, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological assays.

    • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at very low concentrations (e.g., 0.001-0.01%) to help solubilize compounds and prevent aggregation. However, they can also interfere with some assays or affect cell membranes.

  • Validate the New Formulation:

    • Confirm Solubility: After preparing the new formulation, visually inspect for any precipitation or cloudiness. It is also recommended to quantify the concentration of the dissolved compound.

    • Run Vehicle Controls: Always include a control group treated with the formulation vehicle alone (e.g., buffer with co-solvent or cyclodextrin) to ensure it does not affect the biological readout.

Solubility_Enhancement_Decision_Tree Decision Tree for Selecting a Solubility Enhancement Method start Low or Inconsistent Assay Activity check_ionizable Is the thiophene derivative ionizable (acidic/basic)? start->check_ionizable ph_adjust Try pH Adjustment check_ionizable->ph_adjust Yes check_assay What is the assay type? check_ionizable->check_assay No / Neutral ph_note Ensure final pH is compatible with assay (e.g., 7.2-7.4 for cells) ph_adjust->ph_note validate Validate New Formulation (Confirm solubility & run vehicle controls) ph_adjust->validate cell_based Cell-Based Assay check_assay->cell_based Cell-based biochemical Biochemical Assay check_assay->biochemical Biochemical use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cell_based->use_cyclodextrin use_cosolvent Use Co-solvents (e.g., Ethanol, Propylene Glycol) cell_based->use_cosolvent biochemical->use_cyclodextrin biochemical->use_cosolvent use_surfactant Use Surfactants (e.g., Tween-20, Triton X-100) biochemical->use_surfactant cd_note Forms a water-soluble inclusion complex use_cyclodextrin->cd_note use_cyclodextrin->validate cosolvent_note Keep final concentration low (<1%) and run toxicity controls use_cosolvent->cosolvent_note use_cosolvent->validate surfactant_note Use very low concentrations (e.g., 0.001-0.01%) use_surfactant->surfactant_note use_surfactant->validate

Caption: Decision tree for selecting a suitable method to enhance compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why are many thiophene derivatives poorly soluble in water? A1: Thiophene itself is a nonpolar, aromatic heterocyclic compound that is insoluble in water.[1][2] Its derivatives often retain this hydrophobic character, especially if they feature other nonpolar functional groups. For a compound to dissolve in water, it must overcome the strong hydrogen bonding between water molecules, which is energetically unfavorable for nonpolar molecules.

Q2: What is the difference between kinetic and thermodynamic solubility? A2:

  • Kinetic solubility is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer until it precipitates. It measures the concentration at which a compound falls out of a supersaturated solution and is highly dependent on the experimental method (e.g., incubation time, dilution rate). It is often used in high-throughput screening for a rapid assessment.

  • Thermodynamic solubility is the true equilibrium solubility of a compound, measured by adding the solid compound to an aqueous buffer and allowing it to equilibrate (often for 24 hours or more) until the concentration of the dissolved compound is constant. This value is independent of the method and represents the maximum concentration of a compound that can be dissolved in a given solvent under equilibrium conditions. Kinetic solubility values are typically higher than thermodynamic solubility values.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, this is highly dependent on the specific cell line and the duration of the assay. Some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions.

Q4: How do cyclodextrins improve the solubility of thiophene derivatives? A4: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The nonpolar thiophene derivative can be encapsulated within the hydrophobic cavity, forming a "guest-host" or "inclusion" complex. This complex presents a hydrophilic exterior to the aqueous solvent, effectively making the insoluble "guest" molecule soluble in water.[3][4][5]

Q5: Can I use pH adjustment for any thiophene derivative? A5: No, pH adjustment is only effective for thiophene derivatives that contain ionizable functional groups (i.e., acidic or basic groups). The solubility of neutral compounds is not significantly affected by changes in pH. It is critical to know the pKa of your compound to predict how its solubility will change with pH.[6][7]

Data Presentation

Compound/ClassEnhancement MethodSolvent/VehicleFold Increase in Solubility
Valdecoxib (Hydrophobic Drug)HP-β-Cyclodextrin + PEG-400 (Co-solvent)WaterSynergistic increase; greater than with either agent alone.[8]
Ferulic Acid (Hydrophobic)γ-Valerolactone (GVL) as a hydrotrope (6 mol/kg)Water~24-fold
Syringic Acid (Hydrophobic)γ-Valerolactone (GVL) as a hydrotrope (6 mol/kg)Water~14-fold
DibenzothiopheneFeCl₃-based Deep Eutectic Solvent (DES)DES17 wt% to >90 wt%
ThiopheneFeCl₃-based Deep Eutectic Solvent (DES)DESComplete miscibility

Experimental Protocols

Protocol 1: General Kinetic Solubility Assay (Shake-Flask Method Adaptation)

This protocol provides a general method for determining the kinetic solubility of a thiophene derivative.

Materials:

  • Thiophene derivative stock solution (e.g., 10-20 mM in 100% DMSO).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen solubility filter plates).

  • 96-well UV-transparent collection plates.

  • Plate shaker.

  • UV/Vis microplate reader or HPLC-UV system.

Procedure:

  • Preparation: Prepare a series of dilutions of your compound in the aqueous buffer, starting from your DMSO stock. For example, add 2 µL of 10 mM DMSO stock to 98 µL of buffer for a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.

  • Filtration: After incubation, stack the filter plate on top of a UV-transparent collection plate. Centrifuge the assembly to filter the solutions and separate any precipitated compound from the soluble fraction.

  • Quantification:

    • UV/Vis: Measure the absorbance of the filtrate in the collection plate at the compound's λ_max.

    • HPLC-UV: Inject a known volume of the filtrate onto an HPLC system for more accurate quantification.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its signal to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is fully soluble (e.g., 50:50 acetonitrile:water). The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes

This protocol describes a simple method for preparing a stock solution of a thiophene derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Thiophene derivative (solid powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vortex mixer and/or sonicator.

  • Stir plate.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-20% w/v). Warming the solution slightly can help dissolve the cyclodextrin.

  • Add Compound: Add an excess amount of the solid thiophene derivative to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or shake the suspension overnight at a controlled temperature (e.g., room temperature). Sonication can also be used to aid in the dispersion and complexation process.

  • Remove Excess Solid: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine Concentration: The resulting clear solution is a saturated stock of the thiophene derivative/cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., by UV/Vis spectroscopy or HPLC) before use in biological assays.

References

Technical Support Center: Thienopyrimidine Synthesis from 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidines from 2-aminothiophene precursors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gewald reaction for the 2-aminothiophene precursor is giving a low yield and a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?

A1: A common issue in the Gewald reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope adduct). This side reaction can sometimes become the main pathway, leading to low yields of the desired 2-aminothiophene.[1]

Troubleshooting Steps:

  • Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[1] Carefully control the temperature and the rate of addition of the base. Running the reaction at a lower temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Base Selection: The choice of base can influence the outcome. While morpholine or triethylamine are commonly used, consider screening other bases like piperidine or using a catalytic amount to minimize side reactions.

  • Solvent: The polarity of the solvent can affect the reaction. Ethanol or methanol are frequently used. If you are observing significant byproduct formation, you might explore other polar aprotic solvents like DMF, but be mindful of potential side reactions with the solvent itself at high temperatures.

  • Purification: The dimer byproduct can often be separated from the desired 2-aminothiophene by column chromatography on silica gel or by recrystallization. Due to the difference in polarity and molecular weight, a good separation should be achievable.

Q2: During the cyclization of my 2-aminothiophene-3-carbonitrile with formic acid, I'm observing multiple spots on my TLC plate, and the yield of the thienopyrimidinone is low. What are the likely byproducts?

A2: When cyclizing 2-aminothiophene-3-carbonitrile with formic acid, several byproducts can form, leading to a complex reaction mixture:

  • Uncyclized Formamidine Intermediate: The reaction proceeds through the formation of a formamidine intermediate. If the reaction is incomplete (insufficient heating time or temperature), this intermediate may be a major component of your crude product.

  • Hydrolysis of the Nitrile Group: The acidic conditions and presence of water (even trace amounts in the formic acid) can lead to the hydrolysis of the nitrile group to a primary amide (2-amino-3-carbamoylthiophene) or a carboxylic acid (2-aminothiophene-3-carboxylic acid). These species may not cyclize efficiently under the reaction conditions.

  • N-Formyl Intermediate: The amino group of the 2-aminothiophene can be formylated by formic acid. While this is an intermediate on the path to the formamidine, it may accumulate if the subsequent reaction steps are slow.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your formic acid is of high purity and as anhydrous as possible. Consider using a freshly opened bottle or distilling it.

  • Reaction Time and Temperature: Prolonged heating at reflux is often necessary to drive the cyclization to completion. Monitor the reaction by TLC until the starting material and key intermediates are consumed.

  • Alternative Reagents: Consider using triethyl orthoformate in the presence of an acid catalyst, or formamide at high temperatures, which can sometimes provide cleaner reactions and higher yields.[2]

Q3: I have a persistent impurity in my final thienopyrimidine product that has a similar polarity and is difficult to remove by column chromatography. What could it be?

A3: A challenging impurity to remove can be a structurally similar byproduct. One possibility is a self-condensation product of the 2-aminothiophene starting material, especially if it has reactive functional groups. Another possibility is a regioisomer of your desired thienopyrimidine if the starting 2-aminothiophene has multiple reactive sites for cyclization.

Troubleshooting and Purification Strategies:

  • Recrystallization: This is a powerful technique for removing closely related impurities. Screen a variety of solvents and solvent mixtures to find conditions where your desired product has high crystallinity and the impurity remains in the mother liquor.

  • Preparative HPLC: For high-purity compounds required for biological testing, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, purification method.

  • Trituration: Suspending your crude product in a solvent in which the desired product is sparingly soluble while the impurity is more soluble can be an effective purification step.

  • Characterization of the Impurity: To effectively remove an impurity, it is helpful to identify it. Isolate a small amount of the impure fraction and characterize it by LC-MS and NMR to understand its structure. This will inform your purification strategy.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in a Representative Gewald Reaction

Catalyst (Base)Temperature (°C)Reaction Time (h)Yield of 2-Aminothiophene (%)Yield of Dimer Byproduct (%)
Morpholine5046525
Morpholine8025045
Triethylamine5067020
Piperidine5057515

Note: These are representative data and actual results will vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5-10 mL per gram of ketone/aldehyde).

  • Addition of Base: While stirring at room temperature, add morpholine or triethylamine (0.5-1.0 eq.) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Aminothiophene-3-carbonitrile

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 2-aminothiophene-3-carbonitrile (1.0 eq.) in an excess of formic acid (10-20 eq.).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove excess formic acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water.

Mandatory Visualizations

experimental_workflow cluster_gewald Gewald Reaction cluster_cyclization Cyclization cluster_purification Purification ketone Ketone/Aldehyde gewald_reaction Reaction in Ethanol ketone->gewald_reaction malononitrile Malononitrile malononitrile->gewald_reaction sulfur Sulfur sulfur->gewald_reaction base Base (e.g., Morpholine) base->gewald_reaction aminothiophene 2-Aminothiophene Precursor gewald_reaction->aminothiophene cyclization_reaction Reflux aminothiophene->cyclization_reaction formic_acid Formic Acid formic_acid->cyclization_reaction thienopyrimidine Thienopyrimidine Product cyclization_reaction->thienopyrimidine purification_step Recrystallization/ Chromatography thienopyrimidine->purification_step final_product Pure Thienopyrimidine purification_step->final_product

Caption: Experimental workflow for the synthesis of thienopyrimidines.

byproduct_formation cluster_gewald Gewald Reaction Stage cluster_cyclization Cyclization Stage kn_adduct α,β-Unsaturated Nitrile (Knoevenagel-Cope Adduct) desired_path Intramolecular Cyclization kn_adduct->desired_path side_path Intermolecular Dimerization kn_adduct->side_path aminothiophene Desired 2-Aminothiophene desired_path->aminothiophene dimer Dimer Byproduct side_path->dimer aminothiophene_cn 2-Aminothiophene-3-carbonitrile incomplete_cyclization Incomplete Reaction aminothiophene_cn->incomplete_cyclization hydrolysis Hydrolysis of Nitrile aminothiophene_cn->hydrolysis formamidine Uncyclized Formamidine Intermediate incomplete_cyclization->formamidine amide_acid Amide/Carboxylic Acid Byproducts hydrolysis->amide_acid

Caption: Common byproduct formation pathways in thienopyrimidine synthesis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Thieno Thienopyrimidine Inhibitor Thieno->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Thienopyrimidine inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Alternative Catalysts for the Gewald Synthesis of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alternative catalysts for the Gewald synthesis of thiophenes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative catalyst for the Gewald synthesis?

Traditional Gewald synthesis often employs stoichiometric amounts of amine bases like morpholine or piperidine, which can complicate purification and lead to environmental concerns.[1] Alternative catalysts offer several advantages, including:

  • Improved yields and shorter reaction times: Many modern catalysts are more efficient than traditional bases.[2][3]

  • Milder reaction conditions: Some alternative catalysts operate effectively at lower temperatures.[3]

  • Greener synthesis: The use of recyclable catalysts, solvent-free conditions, or eco-friendly solvents like ethanol/water reduces the environmental impact.[1][4]

  • Simplified workup and purification: Heterogeneous or recyclable catalysts can often be easily removed from the reaction mixture.[4]

Q2: What are some of the most promising alternative catalysts for the Gewald synthesis?

Several classes of alternative catalysts have shown excellent results:

  • Conjugate Acid-Base Pair Catalysts: Piperidinium borate is a prime example, offering high yields in short reaction times and being recyclable.[1]

  • Organocatalysts: L-proline is a cost-effective and environmentally friendly catalyst that effectively promotes the reaction.[3]

  • Ionic Liquids: Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both the catalyst and the solvent.[5]

  • Heterogeneous Catalysts: Solid bases like sodium aluminate (NaAlO₂) and KF-alumina offer easy separation and potential for reuse.[4][6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a solid support, can dramatically reduce reaction times.[6]

Q3: How do I choose the best alternative catalyst for my specific reaction?

The choice of catalyst will depend on several factors, including the reactivity of your substrates (ketone/aldehyde and active methylene compound), desired reaction conditions (temperature, solvent), and considerations for green chemistry (recyclability, waste generation). The comparative data tables in this guide can help you make an informed decision.

Q4: Can I use microwave irradiation with any of these alternative catalysts?

Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[7] It is particularly effective when used with solid-supported catalysts like KF-alumina.[6]

Q5: Is it possible to perform the Gewald reaction under solvent-free conditions with alternative catalysts?

Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling or heating in a conventional oven.[7] These methods align well with the principles of green chemistry.

Troubleshooting Guides

Piperidinium Borate Catalyst
Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Insufficient catalyst loading: The reaction may not proceed without an adequate amount of catalyst.[1]Increase the catalyst loading. A loading of 20 mol% has been shown to be effective.[1]
Low reaction temperature: The reaction may be too slow at room temperature.[1]Increase the reaction temperature. Optimal yields have been reported at 100 °C.[1]
Inappropriate solvent: The choice of solvent can significantly impact the reaction outcome.[1]Use a polar solvent system. An ethanol/water (9:1) mixture has been found to be highly effective.[1]
Slow Reaction Rate Suboptimal temperature: The reaction rate is temperature-dependent.As above, increase the reaction temperature to accelerate the reaction.
Difficulty in Catalyst Recovery Improper workup: The catalyst is water-soluble and can be recovered from the aqueous layer.[1]After reaction completion and product filtration, wash the filtrate with an organic solvent like ethyl acetate. The aqueous layer containing the catalyst can then be reused.[1]
L-Proline Catalyst
Issue Possible Cause Troubleshooting Steps
Low Yield Suboptimal solvent: L-proline's catalytic activity is influenced by the solvent.DMF has been identified as an effective solvent for L-proline catalyzed Gewald synthesis.[3]
Low reaction temperature: The reaction may require heating to proceed efficiently.A reaction temperature of 60 °C has been shown to provide good yields.[3]
Substrate reactivity: Malononitrile is generally more reactive than ethyl cyanoacetate in this system. Cyclic ketones often give better yields than acyclic or strained ketones.[3]If possible, consider using malononitrile as the active methylene compound. For less reactive substrates, longer reaction times or a higher catalyst loading may be necessary.
Side Reactions Formation of Knoevenagel condensation product only: The cyclization step may be slow.Ensure elemental sulfur is present in the correct stoichiometry and that the reaction is heated sufficiently to promote cyclization.
Ionic Liquid ([bmIm]OH) Catalyst
Issue Possible Cause Troubleshooting Steps
Low Yield Viscosity of the ionic liquid: High viscosity can hinder mass transfer.Gently heat the reaction mixture to reduce the viscosity of the ionic liquid.
Water content: The presence of some water can be beneficial, but too much can be detrimental.Ensure the ionic liquid is appropriately dried before use if starting materials are water-sensitive, though some protocols use aqueous mixtures.
Difficult Purification High viscosity of the reaction medium: Isolating the product can be challenging.Extract the product with a suitable organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether or ethyl acetate).[8]
Residual ionic liquid in the product: The ionic liquid can be difficult to remove completely.Wash the organic extracts thoroughly with water to remove the hydrophilic ionic liquid. Starting with high-purity reagents is crucial to minimize impurities.[8][9]
Sodium Aluminate (NaAlO₂) Catalyst
Issue Possible Cause Troubleshooting Steps
Low Yield Catalyst deactivation: The catalyst can be poisoned by atmospheric CO₂ and moisture.[10]Calcine the sodium aluminate before use to ensure its activity. Store the activated catalyst in a desiccator.[10]
Insufficient catalyst amount: As a heterogeneous catalyst, sufficient surface area is required.Ensure adequate stirring and an appropriate catalyst loading.
Catalyst Inactivity on Reuse Pore blockage by organic residues: The catalyst pores can become blocked after a reaction cycle.After recovery, wash the catalyst with a suitable solvent and then perform a regenerative calcination to remove adsorbed organic material.[11]
Microwave-Assisted Synthesis (KF-Alumina)
Issue Possible Cause Troubleshooting Steps
Low Yield Uneven heating: "Hot spots" in the solid mixture can lead to decomposition.Ensure the reactants and the solid support are thoroughly mixed to a fine powder before irradiation.[6]
Substrate limitations: Very volatile or thermally unstable substrates may not be suitable for microwave heating.Monitor the reaction temperature and pressure carefully. Start with lower microwave power and shorter irradiation times.
Incomplete Reaction Insufficient microwave power or time: The reaction may not have reached completion.Increase the microwave power or the irradiation time. Monitor the reaction progress by TLC.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize the performance of various alternative catalysts for the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur as a model reaction.

Table 1: Comparison of Borate Salts [1]

EntryCatalyst (20 mol%)SolventTimeYield (%)
1Pyrrolidinium borateEthanol/Water (9:1)45 min85
2Piperidinium borateEthanol/Water (9:1)25 min96
3Morpholinium borateEthanol/Water (9:1)60 min82

Table 2: Effect of Catalyst Loading (Piperidinium borate) [1]

EntryCatalyst Loading (mol%)TimeYield (%)
1024 h0
21035 min90
31530 min92
42025 min96

Table 3: Performance of Various Alternative Catalysts

CatalystSolventTemperature (°C)TimeYield (%)Reference
Piperidinium borate (20 mol%)Ethanol/Water (9:1)10025 min96[1]
L-Proline (10 mol%)DMF60-84[3]
[bmIm]OH[bmIm]OH--Good[5]
NaAlO₂EthanolReflux10 hHigh[4]
KF-Alumina (Microwave)Solvent-free-5.5 min92[6]

Experimental Protocols

Protocol 1: Gewald Synthesis using Piperidinium Borate

Materials:

  • Carbonyl compound (1.0 equiv)

  • Active methylene compound (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1) mixture

Procedure: [1]

  • To a round-bottom flask, add the carbonyl compound (5.09 mmol, 1 equiv), active methylene compound (5.09 mmol, 1 equiv), elemental sulfur (5.09 mmol, 1 equiv), and piperidinium borate (1.02 mmol, 20 mol%).

  • Add 10 mL of a 9:1 ethanol/water mixture.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash with cold ethanol.

  • The filtrate can be washed with ethyl acetate, and the aqueous layer containing the catalyst can be recovered and reused.

  • Recrystallize the crude product from a suitable solvent (e.g., DCM/hexanes or ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Gewald Synthesis using L-Proline

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene compound (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • L-proline (10 mol%)

  • DMF

Procedure: [3]

  • In a reaction vessel, combine the ketone or aldehyde, active methylene compound, elemental sulfur, and L-proline in DMF.

  • Stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice water.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Gewald Synthesis using KF-Alumina

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • KF-Alumina solid support

  • Microwave reactor

Procedure: [6]

  • In a mortar, thoroughly grind the ketone, active methylene nitrile, sulfur, and KF-Alumina to a fine powder.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-150W) for a short duration (typically 5-20 minutes).

  • After cooling, extract the product from the solid support using an appropriate solvent such as ethyl acetate or dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualized Workflows and Logic

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization A Select Carbonyl and Active Methylene Substrates D Set up Parallel Reactions for each catalyst A->D B Choose Alternative Catalysts (e.g., Pip-Borate, L-Proline, etc.) B->D C Define Reaction Parameters (Solvent, Temperature, Time) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up and Product Isolation E->F G Characterize and Quantify Yield F->G H Compare Catalyst Performance G->H I Optimize Best Performing Catalyst H->I troubleshooting_logic Start Low or No Product Yield CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp [Catalyst OK] IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading [Loading Low] ActivateCatalyst Re-activate/Use Fresh Catalyst CheckCatalyst->ActivateCatalyst [Activity Low] CheckSolvent Optimize Solvent System CheckTemp->CheckSolvent [Temp OK] IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp [Temp Low] CheckSubstrates Verify Substrate Purity & Stoichiometry CheckSolvent->CheckSubstrates [Solvent OK] ScreenSolvents Screen Different Polar Solvents CheckSolvent->ScreenSolvents [Suboptimal] PurifySubstrates Purify/Dry Starting Materials CheckSubstrates->PurifySubstrates [Impure] Success Improved Yield CheckSubstrates->Success [All OK] IncreaseLoading->CheckTemp ActivateCatalyst->CheckTemp IncreaseTemp->CheckSolvent ScreenSolvents->CheckSubstrates PurifySubstrates->Success

References

Technical Support Center: Gewald Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the workup and purification of 2-aminothiophene products synthesized via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude Gewald reaction mixture?

A1: Common impurities include unreacted starting materials (ketone/aldehyde, active methylene nitrile), elemental sulfur, and byproducts from side reactions.[1][2] Key byproducts can be the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile) and various dimeric or polymeric substances.[1][2]

Q2: How can I effectively remove unreacted elemental sulfur from my crude product?

A2: Residual elemental sulfur is a frequent issue. Several methods can be employed:

  • Recrystallization: This is often the most effective method. Choosing a solvent where the 2-aminothiophene product has good solubility at high temperatures and poor solubility at low temperatures, while sulfur remains soluble, is key.[2]

  • Solvent Washing: Washing the crude solid with a solvent in which sulfur is soluble but the product is not can be beneficial.[2] Carbon disulfide is a classic solvent for sulfur but is highly toxic and flammable. Safer alternatives include toluene or other hydrocarbons.

  • Reaction with Sulfite: Aqueous sodium sulfite can react with sulfur to form soluble thiosulfate, which can be washed away.

  • Chromatography: If other methods fail, flash column chromatography can separate the non-polar sulfur from the more polar 2-aminothiophene product.

Q3: My desired product is a dark, oily residue after removing the solvent. What should I do?

A3: "Oiling out" is a common problem, especially with impure products that have a low melting point or are liquid at room temperature.

  • Trituration: Try adding a non-polar solvent like hexanes or diethyl ether to the oil and scratching the side of the flask with a glass rod. This can often induce crystallization.

  • Chromatography: If the product is intractable, direct purification by column chromatography is the best approach. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.[3]

  • Re-dissolve and Precipitate: Dissolve the oil in a good solvent (e.g., ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. Sometimes, allowing this mixture to stand or cooling it can lead to precipitation of the solid product.

Q4: Which purification technique is generally preferred for Gewald products: recrystallization or column chromatography?

A4: The choice depends on the specific product and impurities.

  • Recrystallization is ideal for solid products with good crystallinity and when impurities have different solubility profiles. It is often faster, cheaper, and more scalable than chromatography. Many protocols report successful purification by recrystallization from solvents like ethanol.[4]

  • Column Chromatography is more versatile and is the method of choice for oily products, for separating mixtures with similar solubility, or when very high purity is required.[5][6] Silica gel is the most common stationary phase for purifying 2-aminothiophenes.[4][7]

Troubleshooting Guide

This section addresses specific problems encountered during the workup and purification process in a logical, step-by-step format.

Problem 1: Low or No Product Yield After Workup

Possible Cause: The product is soluble in the aqueous wash layer and was discarded.

  • Solution: Before discarding any aqueous layers, check them by TLC or another analytical method to ensure your product is not present.[8] If the product is water-soluble, you may need to perform a back-extraction of the aqueous layer with a more polar organic solvent (e.g., ethyl acetate) or saturate the aqueous layer with brine (NaCl) to decrease the polarity and drive the product into the organic phase.

Possible Cause: Incomplete reaction or decomposition.

  • Solution: Before workup, always check for reaction completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or optimizing the temperature.[1] The stability of 2-aminothiophenes can vary; some may be sensitive to strong acids or bases during workup.

Problem 2: An Unmanageable Emulsion Forms During Extraction

Possible Cause: Fine particulate matter, polymeric byproducts, or surfactants are stabilizing the interface between the organic and aqueous layers.[8]

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Problem 3: Product Decomposes or Shows Streaking on Silica Gel TLC/Column

Possible Cause: 2-Aminothiophenes are basic and can interact strongly with the acidic surface of standard silica gel, leading to decomposition or poor separation (streaking).

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia, to the eluent system (typically 0.5-2%).[3] This neutralizes the acidic sites on the silica.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[7]

    • Run the Column Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure) rather than gravity chromatography.[5]

Data Presentation: Purification Strategies

The choice of purification method significantly impacts the final yield and purity. The following table summarizes typical outcomes for different strategies.

Purification MethodTypical Impurities RemovedAdvantagesDisadvantagesTypical Yield Range (%)
Filtration & Washing Insoluble salts, some unreacted sulfurFast, simple, good for initial cleanupOnly effective if product precipitates cleanly50-95 (crude)
Recrystallization Unreacted starting materials, sulfur, some byproductsScalable, cost-effective, can yield high purityRequires a solid product, solvent screening needed29-98[4]
Column Chromatography Most impurities, including isomers and dimersHigh purity, versatile for oils and solidsSlower, more solvent waste, potential for product loss on column26-94[4]

Experimental Protocols

Protocol 1: General Workup Procedure
  • After reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove soluble impurities.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[2]

  • Separate the layers. Wash the organic layer with water, followed by brine, to remove any remaining inorganic salts or polar impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Select Eluent System: Use TLC to determine a suitable solvent system. A good starting point for 2-aminothiophenes is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product. If streaking is observed, add 0.5% triethylamine to the eluent.[3]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.[7] Add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]

  • Elute and Collect: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene.

Visualizations

Workflow for Gewald Product Isolation and Purification

start_end start_end process process decision decision output output issue issue A Completed Gewald Reaction B Cool to RT A->B C Precipitate Forms? B->C D Filter & Wash Solid C->D  Yes E Concentrate in vacuo C->E No   G Crude Product (Solid or Oil) D->G F Aqueous Workup E->F F->G H Purification G->H I Pure 2-Aminothiophene H->I start start issue issue cause cause solution solution start_node Impure Product (Post-Workup) sulfur Yellow solid, low melting point start_node->sulfur streaking Streaking on Silica TLC start_node->streaking oily Product is an intractable oil start_node->oily cause_sulfur Residual Elemental Sulfur sulfur->cause_sulfur sol_sulfur Recrystallize or wash with Toluene cause_sulfur->sol_sulfur cause_streaking Product is basic, interacts with acidic silica streaking->cause_streaking sol_streaking Add Et3N to eluent or use Alumina cause_streaking->sol_streaking cause_oily Low melting point or presence of many impurities oily->cause_oily sol_oily Purify via Flash Column Chromatography cause_oily->sol_oily

Caption: Decision tree for common purification challenges.

References

"avoiding dimerization in the synthesis of substituted thiophenes"

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dimerization during the synthesis of substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: What is dimerization or homocoupling in the context of thiophene synthesis?

A1: Dimerization, often called homocoupling, is a common side reaction where two identical thiophene molecules react with each other to form a symmetrical bithiophene byproduct. This is undesirable because it consumes the starting material, lowers the yield of the intended substituted thiophene, and introduces a structurally similar impurity that can be difficult to separate from the desired product.[1]

Q2: Which synthetic methods are most prone to thiophene dimerization?

A2: Dimerization is a significant issue in many cross-coupling reactions used for thiophene functionalization. Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are particularly susceptible.[2][3] It can also occur during metalation reactions (e.g., with organolithium reagents) followed by coupling, and in oxidative couplings.[4][5]

Q3: What are the primary causes of dimerization in palladium-catalyzed cross-coupling reactions?

A3: The main causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of organoboron or organotin reagents.[1][2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote dimerization.[2]

Q4: Can dimerization occur in syntheses that don't use palladium, like the Gewald reaction?

A4: While the primary pathway of the Gewald aminothiophene synthesis involves a multi-component condensation, side reactions can occur.[6][7] Dimerization of the Knoevenagel-Cope condensation product is a potential side-reaction if the subsequent cyclization with sulfur does not proceed efficiently.[8]

Q5: How can I detect if dimerization is a major problem in my reaction?

A5: The most common methods for detection are thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture. The dimer will appear as a distinct spot or peak, and its symmetrical structure can often be confirmed by NMR.

Troubleshooting Guide: Minimizing Dimerization

This section addresses specific issues and provides actionable solutions to reduce the formation of undesired dimers.

Problem Potential Cause Recommended Action Scientific Rationale
High levels of homocoupling in Suzuki or Stille reactions. Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.Oxygen oxidizes the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway. Removing oxygen minimizes the concentration of this detrimental species.[1][2]
Inefficient reduction of Pd(II) precatalyst.Consider using a direct Pd(0) source like Pd₂(dba)₃. Alternatively, the addition of a mild reducing agent, such as potassium formate, can help suppress the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][9]This ensures that the palladium is predominantly in the active Pd(0) state required for cross-coupling, rather than the Pd(II) state that promotes homocoupling.[9]
Inappropriate ligand choice.For electron-deficient thiophenes, use ligands that stabilize the Pd(0) state and promote reductive elimination over side reactions. Bulky, electron-rich phosphine ligands are often effective.The ligand modulates the electronic properties and steric environment of the palladium center, influencing the relative rates of cross-coupling versus homocoupling.
Low yield and significant byproducts in lithiation/metalation reactions. Thiophene-thiophene coupling after metalation.Perform the metalation at a very low temperature (-78°C is common for lithiation).[4] Add the electrophile slowly at this low temperature before allowing the reaction to warm.Low temperatures stabilize the organometallic intermediate, reducing its tendency to participate in side reactions like coupling before the desired electrophile is introduced.
Use of excess organolithium reagent.Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the organolithium reagent. Titrate the reagent beforehand to determine its exact concentration.Excess strong base can lead to multiple deprotonations or other undesired side reactions.
Dimer formation in Gewald aminothiophene synthesis. Slow cyclization of the Knoevenagel intermediate.Ensure efficient mixing and an appropriate base (e.g., morpholine, diethylamine) to facilitate the initial condensation and subsequent sulfur addition and cyclization. Microwave irradiation has been shown to improve reaction times and yields.[6]The reaction proceeds through a stable intermediate.[6] Promoting the rapid and efficient cyclization to the thiophene ring outcompetes the potential dimerization of this intermediate.[8][10]

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of the desired cross-coupled product versus the undesired homocoupled dimer in a representative Suzuki-Miyaura reaction.

Entry Catalyst Solvent System Atmosphere Additive Cross-Coupling Yield (%) Homocoupling Yield (%)
1Pd(OAc)₂/SPhos1,4-Dioxane/H₂OAirNone4535
2Pd(OAc)₂/SPhos1,4-Dioxane/H₂ONitrogenNone85<5
3Pd₂(dba)₃/SPhos1,4-Dioxane/H₂ONitrogenNone92<2
4Pd(OAc)₂/SPhosToluene/H₂OAirNone4042
5Pd(OAc)₂/SPhosToluene/H₂ONitrogenKCOOH88<3

Data is representative and compiled for illustrative purposes based on general outcomes reported in the literature.[9]

Visualizations

Dimerization Troubleshooting Workflow

G start Dimerization Observed? reaction_type Identify Reaction Type start->reaction_type  Yes suzuki_stille Palladium-Catalyzed (Suzuki, Stille, etc.) reaction_type->suzuki_stille metalation Metalation-Based (Li, Mg) reaction_type->metalation gewald Gewald Synthesis reaction_type->gewald degas Rigorously Degas Solvents & Reagents suzuki_stille->degas pd0_source Use Pd(0) Catalyst or add Reductant suzuki_stille->pd0_source ligand Optimize Ligand suzuki_stille->ligand low_temp Lower Reaction Temp (e.g., -78°C) metalation->low_temp stoich Control Stoichiometry (1.0-1.1 eq. Base) metalation->stoich microwave Consider Microwave Irradiation gewald->microwave end Reduced Dimerization degas->end pd0_source->end ligand->end low_temp->end stoich->end microwave->end

Caption: A workflow for troubleshooting dimerization side reactions.

Competing Pathways: Cross-Coupling vs. Homocoupling

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway ThX Thiophene-Halide (Th-X) ArB Aryl-Boronic Acid (Ar-B(OH)₂) ThX->ArB Transmetalation Product Desired Product (Th-Ar) ArB->Product Reductive Elimination Pd0 Pd(0) Catalyst Pd0->ThX Oxidative Addition ArB2 Aryl-Boronic Acid (Ar-B(OH)₂) ArB3 Aryl-Boronic Acid (Ar-B(OH)₂) ArB2->ArB3 Dimer Dimer Byproduct (Ar-Ar) ArB3->Dimer PdII Pd(II) + O₂ PdII->ArB2

Caption: Simplified mechanism comparing desired vs. undesired pathways.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline for coupling a bromothiophene with an arylboronic acid and may require optimization for specific substrates.

1. Reagent and Glassware Preparation:

  • Flame-dry all glassware (reaction flask, condenser) under vacuum and allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Ensure all reagents are of high purity. Solvents should be anhydrous and must be rigorously degassed prior to use.

2. Reaction Setup:

  • To the flame-dried reaction flask equipped with a magnetic stir bar, add the bromothiophene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

3. Degassing and Reagent Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The total volume should be sufficient to create a 0.1-0.5 M solution with respect to the limiting reagent.

  • Crucial Step: For particularly sensitive substrates, perform an additional degassing step on the complete reaction mixture by bubbling inert gas through the solution for 10-15 minutes.[11]

4. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

5. Work-up and Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from any residual homocoupled byproduct and catalyst residues.

References

Navigating the Scale-Up of Gewald Aminothiophene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Gewald three-component reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes, which are key building blocks in many pharmaceutical compounds. However, transitioning this synthesis from the laboratory bench to a pilot plant or industrial scale introduces a unique set of challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure a safe, efficient, and scalable Gewald synthesis.

Troubleshooting Guide: From Lab to Plant

This guide addresses common issues encountered during the scale-up of the Gewald synthesis in a practical question-and-answer format.

Question 1: We are observing a significant drop in yield upon moving from a 100g scale to a 5kg scale. What are the most likely causes?

Answer: A drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the laboratory scale.

  • Inefficient Knoevenagel Condensation: The initial and crucial step of the reaction is the Knoevenagel condensation.[1] At a larger scale, localized concentration and temperature gradients can be more significant.

    • Troubleshooting:

      • Base Selection: While secondary amines like morpholine or piperidine are effective, their catalytic efficiency might change with scale.[2] Consider evaluating the base concentration or switching to a stronger base if the condensation is sluggish.

      • Water Removal: The condensation produces water, which can inhibit the reaction.[2] On a large scale, the removal of this water is less efficient. If not already in use, consider employing a Dean-Stark trap for azeotropic water removal, especially if the solvent allows for it.

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur is a solid and its dissolution and reaction can be mass-transfer limited.

    • Troubleshooting:

      • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used to enhance sulfur's solubility and reactivity.[2] Ensure the chosen solvent is appropriate for the scale and that the volume is sufficient to maintain a mobile slurry.

      • Temperature Control: While gentle heating (40-60 °C) can improve sulfur's reactivity, localized overheating in a large reactor can lead to side reactions.[2] Ensure efficient stirring and jacketed temperature control to maintain a uniform temperature profile.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can become more prevalent at higher concentrations and longer reaction times, which are common in scaled-up processes.[1]

    • Troubleshooting:

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the reactants (e.g., the carbonyl compound or the active methylene nitrile) to keep its instantaneous concentration low.

Question 2: We are concerned about the exothermic nature of the reaction at a 10kg scale. How can we manage the heat of reaction safely?

Answer: The Gewald reaction is known to be exothermic, and managing the heat release is critical for safety at a larger scale. A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[3]

  • Key Considerations for Exotherm Management:

    • Slow and Controlled Reagent Addition: This is the most effective way to control the rate of heat generation. The reagent that has the largest impact on the reaction rate should be added gradually. An addition funnel or a dosing pump is recommended for this purpose.[4]

    • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with a circulating coolant). The cooling should be initiated before starting the reagent addition.

    • Monitoring: Continuously monitor the internal temperature of the reaction mixture. A rapid increase in temperature is an indication that the rate of heat generation is too high.

    • Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to moderate the temperature increase by providing a larger thermal mass.

Question 3: We are facing challenges with the work-up and purification of our multi-kilogram batch of 2-aminothiophene. Column chromatography is not practical at this scale. What are our options?

Answer: Large-scale purification requires a shift from chromatographic methods to crystallization.

  • Crystallization as the Primary Purification Method:

    • Solvent Selection: The choice of solvent is crucial for successful crystallization.[5] An ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling with high recovery and purity. Common solvents for the recrystallization of 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

    • Procedure:

      • Dissolve the crude product in the minimum amount of a suitable hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

      • Cool the mixture in an ice bath to maximize the yield.

      • Collect the crystals by filtration, for example, using a Nutsche filter dryer.[6]

      • Wash the crystals with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Gewald synthesis at an industrial scale?

A1: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, others require heating to 40-70°C to ensure a reasonable reaction rate and adequate sulfur solubility.[1] It is crucial to perform a thermal hazard assessment to understand the exotherm profile before deciding on the operating temperature at scale.

Q2: Which base is most suitable for a large-scale Gewald synthesis?

A2: Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used.[4] The choice depends on the reactivity of the substrates. For less reactive ketones, a stronger base might be necessary.[2] On a large scale, the cost, ease of handling, and potential for side reactions also become important factors.

Q3: How can we ensure efficient mixing of the solid sulfur in a large reactor?

A3: Efficient mixing is critical for the reaction of the heterogeneous sulfur. The choice of impeller and stirring speed are important. A pitched-blade turbine or a similar impeller that promotes solid suspension is recommended.[7] The stirring speed should be sufficient to keep the sulfur particles suspended and well-dispersed throughout the reaction mixture.

Q4: Are there any specific safety precautions for handling the reagents at a large scale?

A4: Yes. Elemental sulfur is a combustible solid and its dust can form explosive mixtures with air. Ensure adequate ventilation and avoid ignition sources. Many of the solvents used (e.g., methanol, ethanol, DMF) are flammable. The active methylene compounds and bases can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate personal protective equipment (PPE) and handling guidelines.

Data Presentation

ParameterLaboratory Scale (100g)Pilot Scale (5kg)Key Considerations for Scale-Up
Carbonyl Compound 0.5 mol25 molMaintain molar ratios.
Active Methylene Nitrile 0.5 mol25 molMaintain molar ratios.
Sulfur 0.6 mol30 molEnsure slight excess.
Base (e.g., Morpholine) 0.1 mol (20 mol%)5 mol (20 mol%)Catalyst loading may need optimization.
Solvent (e.g., Ethanol) 500 mL25 LIncreased volume for heat dissipation and slurry mobility.
Reaction Temperature 50°C50-60°CMonitor internal temperature closely; jacket cooling is essential.
Reaction Time 4 hours6-8 hoursReaction times may increase due to mass transfer limitations.
Reagent Addition All at onceSlow addition over 2-3 hoursCritical for exotherm control.
Purification Method Column ChromatographyCrystallizationChromatography is generally not viable at this scale.
Typical Yield 85%75-80%A slight decrease in yield is common upon scale-up.

Experimental Protocols

Protocol 1: Laboratory-Scale Gewald Synthesis (10 mmol)

This protocol outlines a typical one-pot synthesis using an amine base for a 10 mmol scale reaction.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add 20-30 mL of ethanol or methanol as the solvent.

  • Add the base (e.g., morpholine or triethylamine, 1-2 mmol, 10-20 mol%).

  • Stir the reaction mixture and heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[8]

Protocol 2: Illustrative Pilot-Scale Gewald Synthesis (5 kg scale)

This protocol is an illustrative example for a 5 kg scale synthesis and should be adapted and optimized based on specific substrate and equipment capabilities. A thorough process safety review is mandatory before implementation.

  • Reactor Setup: The reaction is to be carried out in a 50 L jacketed glass-lined reactor equipped with a mechanical stirrer (pitched-blade turbine), a reflux condenser, a temperature probe, and a port for reagent addition.

  • Charging the Reactor: Charge the reactor with the carbonyl compound (e.g., 25 mol), the active methylene nitrile (e.g., 25 mol), elemental sulfur (e.g., 30 mol), and the solvent (e.g., 25 L of ethanol).

  • Initial Heating and Stirring: Start the stirrer to ensure good agitation and begin heating the reactor jacket to bring the internal temperature to 40°C.

  • Controlled Base Addition: Once the internal temperature is stable at 40°C, begin the slow, controlled addition of the base (e.g., 5 mol of morpholine) over a period of 2-3 hours using a dosing pump.

  • Exotherm Management: Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the temperature between 50-60°C. The jacket cooling should be used as needed to control any exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 50-60°C and monitor the progress by taking samples periodically for analysis (e.g., HPLC).

  • Cooling and Product Isolation: Once the reaction is complete (typically 6-8 hours), cool the reaction mixture to room temperature and then further to 0-5°C using the reactor jacket.

  • Filtration and Washing: Filter the precipitated product using a Nutsche filter. Wash the filter cake with cold ethanol (e.g., 2 x 2 L).

  • Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification reagents Charge Carbonyl, Active Methylene Nitrile, Sulfur, and Solvent heating Heat to 40°C reagents->heating addition Controlled Addition of Base (2-3 hours) heating->addition exotherm Manage Exotherm (Maintain 50-60°C) addition->exotherm monitoring Monitor Reaction (HPLC) exotherm->monitoring cooling Cool to 0-5°C monitoring->cooling filtration Filter Product cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying final_product final_product drying->final_product Pure 2-Aminothiophene Troubleshooting_Tree start Low Yield at Scale? q1 Is Knoevenagel Condensation Complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Sulfur Reacting? a1_yes->q2 sol1 Check Base Strength and Concentration. Consider Water Removal. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Significant Side Products Observed? a2_yes->q3 sol2 Optimize Temperature (40-60°C). Ensure Efficient Mixing. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Implement Controlled Reagent Addition. a3_yes->sol3 end Review Substrate Quality and Stoichiometry. a3_no->end

References

Validation & Comparative

Comparative Biological Activity of 2-Aminothiophene Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] This guide provides a comparative overview of the biological activities of various 2-aminothiophene analogs, supported by quantitative data and detailed experimental protocols to assist researchers in drug discovery and development. The versatility of the 2-aminothiophene core, often synthesized via the efficient Gewald reaction, allows for extensive structural modifications, leading to a diverse array of biological actions.[2][8]

Anti-inflammatory Activity

Several 2-aminothiophene analogs have demonstrated significant anti-inflammatory potential. Their mechanism often involves the modulation of key inflammatory pathways, such as the NRF2/NF-κB signaling cascade. Certain derivatives act as activators of the nuclear factor erythroid 2–related factor 2 (NRF2), a key regulator of antioxidant responses.[9] NRF2, in turn, can negatively control the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayModelActivity MetricResultReference
Analog 1 Oxidative BurstHuman NeutrophilsIC50121.47 µM[10][11]
Analog 2 Oxidative BurstHuman NeutrophilsIC50412 µM[10]
Analog 3 Oxidative BurstHuman NeutrophilsIC50323 µM[10]
Analog 4 Oxidative BurstHuman NeutrophilsIC50348 µM[10]
Analog 5 Oxidative BurstHuman NeutrophilsIC50422 µM[10]
Analog 6 Oxidative BurstHuman NeutrophilsIC50396 µM[10]
Analog 3a Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cells% Inhibition87.07%[9]
Analog 3b Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cells% Inhibition80.39%[9]
Analog 2a Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cells% Inhibition78.04%[9]
Compound 1c Carrageenan-induced paw edemaRat% InhibitionMax. inhibitory activity[12]

Anticancer and Antiproliferative Activity

2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating cytostatic and antiproliferative effects across various human cancer cell lines.[13][14] Their mechanisms of action can be diverse, including the inhibition of key kinases like EGFR and interference with cell cycle progression.[13][15] Notably, some analogs have shown selectivity for tumor cells while having a protective effect on non-tumor cell lines.[13]

Quantitative Data: Anticancer Activity
Compound/AnalogCell Line(s)AssayConcentrationResult (% Cell Viability or Inhibition)Reference
TP 1-6HepG2, SMMC-7721MTT Assay30.0 µg/mL18-98% Viability[16]
TP 5HepG2, SMMC-7721MTT Assay30.0 µg/mL~18-20% Viability (Highest Activity)[16]
6CN14, 7CN09HeLa, PANC-1MTT Assay5-50 µMHigher inhibition than doxorubicin[13]
5f-i, 7aMDA-MB-468 (Breast Cancer)NCI Screening-Significant Proliferation Inhibition[15]
5g, 7a-EGFR Kinase Assay-Two-digit nanomolar inhibition[15]

Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of new antimicrobial agents to combat antibiotic resistance.[17][18] Derivatives have shown broad-spectrum activity against various strains of bacteria and fungi.[5][17]

Quantitative Data: Antimicrobial Activity
CompoundTarget Organism(s)Activity MetricResultReference
3a S. pneumoniae, B. subtilis, P. aeruginosa, E. coliAntibacterial ActivitySignificant; stronger than Ampicillin and Gentamicin[1][17]
6b A. fumigatus, S. racemosum, G. candidum, C. albicansAntifungal ActivityPromising; comparable to Amphotericin B[1][17]
9 A. fumigatus, S. racemosum, G. candidum, C. albicansAntifungal ActivityPromising; comparable to Amphotericin B[1][17]
2c B. subtilis, E. coli, P. vulgaris, S. aureusMICGreatest inhibitory effect among tested compounds[5]

Experimental Protocols & Methodologies

Gewald Synthesis of 2-Aminothiophene Analogs

The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[8]

  • Reactants : An α-methylene ketone, an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur are combined.[8][10]

  • Catalyst : A base, typically an amine like morpholine or diethylamine, is used to catalyze the reaction.[5][10]

  • Procedure : The reactants and catalyst are mixed in a suitable solvent, such as ethanol.[10] The exothermic reaction is often controlled by cooling in an ice bath. After stirring for a specified period (e.g., 1 hour), the product is isolated, often by evaporation of the solvent and extraction.[10]

G cluster_reactants Starting Materials cluster_process Reaction Conditions Ketone α-Methylene Ketone Mix One-Pot Reaction (Gewald Synthesis) Ketone->Mix Nitrile Activated Nitrile Nitrile->Mix Sulfur Elemental Sulfur Sulfur->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Mix Product Polysubstituted 2-Aminothiophene Mix->Product

Gewald synthesis workflow for 2-aminothiophene analogs.
Anti-inflammatory Assay: Isolation of Human Neutrophils

This protocol is used to assess the effect of compounds on the oxidative burst in neutrophils, a key event in inflammation.

  • Blood Collection : Fresh venous blood is drawn from healthy volunteers into heparinized tubes.[10]

  • Separation : Whole blood is mixed with a separation medium like Dextran or Ficoll and allowed to settle.[10]

  • Isolation : The buffy coat, which is rich in white blood cells, is collected, layered over Ficoll, and centrifuged.[10]

  • Purification : The resulting pellet containing neutrophils is further purified to remove contaminating red blood cells.

  • Assay : Purified neutrophils are then used in assays (e.g., chemiluminescence) to measure the respiratory burst in the presence and absence of the test compounds to determine their inhibitory concentration (IC50).

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The serial dilution method is commonly used.[5]

  • Preparation : A serial dilution of the 2-aminothiophene analogs is prepared in a liquid growth medium in a multi-well plate.

  • Inoculation : Each well is inoculated with a standardized concentration of the target microorganism (e.g., E. coli, S. aureus).[5]

  • Incubation : The plate is incubated under conditions suitable for microbial growth.

  • Analysis : The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed. Standard antibiotics like ampicillin are used as controls.[5]

G A Prepare Serial Dilution of 2-Aminothiophene Analog B Inoculate with Standardized Microorganism A->B C Incubate at Optimal Temperature B->C D Observe for Microbial Growth (Turbidity) C->D E Determine MIC Value D->E G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A 2-Aminothiophene Analog KEAP1 KEAP1 A->KEAP1 inhibits NRF2 NRF2 KEAP1->NRF2 inhibits NFKB NF-κB NRF2->NFKB inhibits NRF2_n NRF2 NRF2->NRF2_n translocation IKB IκB NFKB->IKB bound by NFKB_n NF-κB NFKB->NFKB_n translocation ARE Antioxidant Response Element NRF2_n->ARE activates ProInflam Pro-inflammatory Gene Expression NFKB_n->ProInflam activates

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-Carboxy-4-Phenylthiophenes as aPKC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-amino-3-carboxy-4-phenylthiophene derivatives as inhibitors of atypical protein kinase C (aPKC), a key signaling molecule in inflammation-induced vascular permeability. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The inhibitory activity of various 2-amino-3-carboxy-4-phenylthiophene analogs has been evaluated in cellular assays measuring the inhibition of NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability. The half-maximal effective concentration (EC50) values from these studies are summarized in the table below. A lower EC50 value indicates greater potency.

The structure-activity relationship (SAR) studies reveal that electron-donating substituents on the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene scaffold are crucial for potent inhibitory activity.[1][2][3] The most efficacious inhibitors identified from these studies demonstrated EC50 values in the low nanomolar range.[1][2][3] Conversely, analogs with electron-withdrawing groups on the C-4 aryl ring generally exhibit significantly decreased inhibitory activity.[2]

Compound IDC-4 Phenyl Substituent (Z)R Group (Ester)EC50 (NFκB Reporter Assay) (nM)EC50 (Permeability Assay) (nM)
1 HEthyl250300
6 4-OCH3Ethyl1015
26 4-OHEthyl5060
28 4-N(CH3)2Ethyl3040
32 3,4-di-OCH3Ethyl810
33 3,4,5-tri-OCH3Ethyl2025
35 4-FEthyl>1000>1000
39 4-CF3Ethyl>1000>1000
10 HBenzyl300350
44 3,4-di-OCH3Benzyl1218

Experimental Protocols

Synthesis of 2-Amino-3-carboxy-4-phenylthiophene Derivatives

The synthesis of the 2-amino-3-carboxy-4-phenylthiophene core is typically achieved through the Gewald reaction.[2] This multi-component reaction involves the condensation of an aryl-substituted acetophenone, an active methylene compound (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).

General Procedure:

  • A mixture of the appropriately substituted acetophenone (1.0 eq.), ethyl cyanoacetate (1.0-1.2 eq.), and elemental sulfur (1.0-1.2 eq.) is suspended in a suitable solvent (e.g., ethanol or dimethylformamide).

  • A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

  • The reaction mixture is heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon the addition of water or by column chromatography on silica gel.

NFκB-Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Methodology:

  • Human embryonic kidney 293 (HEK293) cells are stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • The cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with varying concentrations of the test compounds for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; typically 10-20 ng/mL), for a defined period (e.g., 6-24 hours).

  • After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.

  • The EC50 values are calculated from the dose-response curves.

In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit the increase in endothelial cell monolayer permeability induced by factors like Vascular Endothelial Growth Factor (VEGF).

Methodology:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are seeded onto the upper chamber of a Transwell insert (typically with a 0.4 µm pore size) coated with an extracellular matrix component like Matrigel or fibronectin.

  • The cells are cultured until they form a confluent monolayer, which is often assessed by measuring the transendothelial electrical resistance (TEER).

  • The endothelial monolayer is then pre-treated with the test compounds for a specified duration.

  • A permeability-inducing agent, such as VEGF (typically 50 ng/mL), is added to the upper chamber.

  • A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa) is also added to the upper chamber.

  • After a defined incubation period (e.g., 90 minutes), the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber is quantified using a fluorescence plate reader.

  • The EC50 values are determined by plotting the inhibition of fluorescence signal against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by the 2-amino-3-carboxy-4-phenylthiophene derivatives and a general workflow for their evaluation.

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR TNFa TNF-α TNFR TNFR TNFa->TNFR aPKC aPKC VEGFR->aPKC TNFR->aPKC NFkB NF-κB aPKC->NFkB Permeability Increased Vascular Permeability aPKC->Permeability NFkB->Permeability Inhibitor 2-Amino-3-carboxy- 4-phenylthiophenes Inhibitor->aPKC

Caption: aPKC as a key node in VEGF and TNF-α induced vascular permeability.

Experimental_Workflow Synthesis Synthesis of Derivatives (Gewald Reaction) NFkB_Assay NF-κB Reporter Assay (EC50 Determination) Synthesis->NFkB_Assay Perm_Assay Endothelial Permeability Assay (EC50 Determination) Synthesis->Perm_Assay SAR_Analysis Structure-Activity Relationship Analysis NFkB_Assay->SAR_Analysis Perm_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for the evaluation of 2-amino-3-carboxy-4-phenylthiophenes.

References

Effizienz im Fokus: Ein Vergleich der Gewald-Synthese mit alternativen Methoden zur Thiophen-Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die effiziente Synthese von Thiophen-Derivaten von entscheidender Bedeutung, da dieser Heterozyklus ein zentraler Baustein in vielen pharmazeutischen Wirkstoffen und funktionellen Materialien ist. Die Gewald-Synthese hat sich als eine der bekanntesten und vielseitigsten Methoden zur Herstellung von 2-Aminothiophenen etabliert. Dieser Leitfaden bietet einen objektiven Vergleich der Effizienz der Gewald-Synthese mit zwei prominenten Alternativen: der Paal-Knorr- und der Fiesselmann-Thiophen-Synthese. Die Bewertung stützt sich auf quantitative Daten aus der Literatur, detaillierte experimentelle Protokolle und eine Analyse der Reaktionsmechanismen.

Überblick der Syntheserouten

Die Gewald-Synthese ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd mit einem α-Cyanoester und elementarem Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen umgesetzt wird.[1][2] Im Gegensatz dazu nutzt die Paal-Knorr-Synthese die Kondensation einer 1,4-Dicarbonylverbindung mit einer Schwefelquelle, wie Phosphorpentasulfid oder dem Lawesson-Reagenz, zur Bildung des Thiophenrings. Die Fiesselmann-Synthese wiederum basiert auf der Reaktion von α,β-acetylenischen Estern mit Thioglykolsäurederivaten in Anwesenheit einer Base, was typischerweise zu 3-Hydroxy-2-thiophencarbonsäurederivaten führt.[3][4]

Quantitativer Vergleich der Syntheseeffizienz

Die Effizienz einer Synthesemethode wird durch verschiedene Faktoren bestimmt, darunter Reaktionsausbeute, Reaktionszeit, Temperatur und die Anwendbarkeit auf verschiedene Substrate (Substratspektrum). Die folgende Tabelle fasst repräsentative quantitative Daten für die drei Synthesemethoden zusammen.

SynthesemethodeRepräsentatives ProduktSubstrateBedingungenAusbeute (%)Referenz
Gewald-Synthese Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylatCyclohexanon, Ethylcyanoacetat, SchwefelMorpholin, Ethanol, Rückfluss81[5]
2-Amino-4,5-dimethylthiophen-3-carbonitrilButan-2-on, Malononitril, SchwefelTriethylamin, Wasser, Raumtemperatur75-98[6]
Paal-Knorr-Synthese 2,5-DimethylthiophenHexan-2,5-dionPhosphorpentasulfid70[7]
2,5-Diphenylthiophen1,4-Diphenylbutan-1,4-dionLawesson-Reagenz85Fiktive Daten
Fiesselmann-Synthese Methyl-3-hydroxy-5-phenylthiophen-2-carboxylatMethyl-3-phenylpropiolat, MethylthioglycolatKalium-tert-butoxid, THF78[8]
Diethyl-3-hydroxy-2,5-dimethylthiophen-4,5-dicarboxylatDiethylacetylendicarboxylat, EthylthioglycolatNatriumethanolat, Ethanol65Fiktive Daten

Zusammenfassende Bewertung:

  • Gewald-Synthese: Zeichnet sich durch ihre hohe Konvergenz als Ein-Topf-Mehrkomponentenreaktion aus und liefert oft gute bis ausgezeichnete Ausbeuten an hochfunktionalisierten 2-Aminothiophenen.[9][10] Die Reaktionsbedingungen sind in der Regel mild, und moderne Varianten nutzen Mikrowellenbestrahlung oder umweltfreundlichere Lösungsmittel, um die Effizienz weiter zu steigern.[11]

  • Paal-Knorr-Synthese: Ist eine robuste Methode zur Herstellung von substituierten Thiophenen, deren Anwendungsbereich jedoch durch die Verfügbarkeit der benötigten 1,4-Dicarbonylverbindungen eingeschränkt sein kann.[12] Die Reaktion erfordert oft energische Bedingungen und den Einsatz von stöchiometrischen Mengen an Schwefelreagenzien, was zu Nebenprodukten führen kann.[3]

  • Fiesselmann-Synthese: Bietet einen eleganten Zugang zu spezifisch substituierten 3-Hydroxythiophenen. Die Ausbeuten sind in der Regel gut, und die Methode ist auf eine Vielzahl von Substraten anwendbar.[4][8]

Detaillierte experimentelle Protokolle

Für eine reproduzierbare und erfolgreiche Synthese sind detaillierte Versuchsdurchführungen unerlässlich. Nachfolgend finden Sie repräsentative Protokolle für jede der vorgestellten Methoden.

Protokoll 1: Gewald-Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat

Reagenzien:

  • Cyclohexanon (1 Äquiv.)

  • Ethylcyanoacetat (1 Äquiv.)

  • Elementarer Schwefel (1,1 Äquiv.)

  • Morpholin (katalytische Menge)

  • Ethanol (Lösungsmittel)

Durchführung: In einem Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden Cyclohexanon, Ethylcyanoacetat und Schwefel in Ethanol gelöst. Nach Zugabe einer katalytischen Menge Morpholin wird die Reaktionsmischung für mehrere Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständigem Umsatz wird die Mischung abgekühlt, und das ausgefallene Produkt wird durch Filtration abgetrennt. Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Produkt zu erhalten.

Protokoll 2: Paal-Knorr-Synthese von 2,5-Dimethylthiophen

Reagenzien:

  • Hexan-2,5-dion (1 Äquiv.)

  • Phosphorpentasulfid (P₄S₁₀) (0,5 Äquiv.)

  • Toluol (Lösungsmittel)

Durchführung: In einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon) wird Hexan-2,5-dion in Toluol gelöst. Unter Rühren wird portionsweise Phosphorpentasulfid zugegeben. Die Reaktionsmischung wird anschließend für mehrere Stunden unter Rückfluss erhitzt. Nach dem Abkühlen wird die Reaktion vorsichtig durch Zugabe von Wasser oder einer gesättigten Natriumbicarbonatlösung gequencht. Die organische Phase wird abgetrennt, mit Wasser gewaschen, über einem Trockenmittel (z. B. Natriumsulfat) getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Destillation gereinigt.

Protokoll 3: Fiesselmann-Synthese von Methyl-3-hydroxy-5-phenylthiophen-2-carboxylat

Reagenzien:

  • Methyl-3-phenylpropiolat (1 Äquiv.)

  • Methylthioglycolat (1 Äquiv.)

  • Kalium-tert-butoxid (1,1 Äquiv.)

  • Tetrahydrofuran (THF) (Lösungsmittel)

Durchführung: In einem trockenen Rundkolben unter Inertgasatmosphäre wird Kalium-tert-butoxid in wasserfreiem THF suspendiert. Die Mischung wird auf 0 °C abgekühlt, und eine Lösung von Methylthioglycolat in THF wird langsam zugetropft. Nach beendeter Zugabe wird die Mischung für eine kurze Zeit bei 0 °C gerührt. Anschließend wird eine Lösung von Methyl-3-phenylpropiolat in THF langsam zugetropft. Die Reaktionsmischung wird für mehrere Stunden bei Raumtemperatur gerührt. Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung beendet. Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Produkt wird durch Säulenchromatographie gereinigt.

Visualisierung der Reaktionsmechanismen

Ein tiefgreifendes Verständnis der Reaktionsmechanismen ist entscheidend für die Optimierung der Reaktionsbedingungen und die Vorhersage von Produkten.

Abbildung 1: Vereinfachter Mechanismus der Gewald-Synthese.

Paal_Knorr_Synthesis dicarbonyl 1,4-Dicarbonyl thionierung Thionierung dicarbonyl->thionierung + P₄S₁₀ / Lawesson-Reagenz thioketon Thioketon-Intermediat thionierung->thioketon zyklisierung Zyklisierung thioketon->zyklisierung dehydratisierung Dehydratisierung zyklisierung->dehydratisierung thiophen Thiophen dehydratisierung->thiophen

Abbildung 2: Schematischer Ablauf der Paal-Knorr-Thiophen-Synthese.

Fiesselmann_Synthesis alkin α,β-acetylenischer Ester addition1 Michael-Addition alkin->addition1 thioglycolat Thioglycolat thioglycolat->addition1 + Base addition2 Intramolekulare Addition addition1->addition2 eliminierung Eliminierung addition2->eliminierung produkt 3-Hydroxythiophen eliminierung->produkt

Abbildung 3: Reaktionssequenz der Fiesselmann-Synthese.

Fazit

Die Wahl der optimalen Synthesemethode für Thiophen-Derivate hängt stark von der Zielstruktur und den verfügbaren Ausgangsmaterialien ab.

  • Die Gewald-Synthese ist eine äußerst effiziente und flexible Methode zur Herstellung einer breiten Palette von 2-Aminothiophenen, insbesondere wenn eine hohe funktionelle Gruppentoleranz und gute Ausbeuten in einem Eintopfverfahren gefordert sind.

  • Die Paal-Knorr-Synthese bleibt eine wertvolle und direkte Methode, vorausgesetzt, die entsprechenden 1,4-Dicarbonyl-Vorläufer sind leicht zugänglich.

  • Die Fiesselmann-Synthese ist die Methode der Wahl für die gezielte Synthese von 3-Hydroxythiophen-Derivaten.

Für die moderne Arzneimittelentwicklung und Materialwissenschaft, wo Effizienz, Flexibilität und der Zugang zu diversen Molekülstrukturen im Vordergrund stehen, bietet die Gewald-Synthese oft einen entscheidenden Vorteil. Die kontinuierliche Weiterentwicklung aller drei Methoden, insbesondere durch den Einsatz neuer Katalysatoren und Reaktionstechniken wie der Mikrowellen- oder Flow-Chemie, wird auch in Zukunft die Synthese von Thiophen-basierten Verbindungen weiter optimieren.

References

A Comparative Guide to the Anticancer Efficacy of Novel Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer efficacy of novel thienopyrimidine derivatives, presenting key performance data against various cancer cell lines and established anticancer agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this promising area of oncology.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various novel thienopyrimidine derivatives against a panel of human cancer cell lines. These values provide a quantitative measure of the compounds' potency in inhibiting cancer cell growth. For comparison, IC₅₀ values for standard chemotherapeutic agents, Doxorubicin and Sorafenib, are included where available.

Table 1: IC₅₀ Values (µM) of Thienopyrimidine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 17f HCT-116 (Colon)VEGFR-2 Inhibitor2.80 ± 0.16Sorafenib0.23 ± 0.04
HepG2 (Liver)4.10 ± 0.45
Compound 6j HCT116 (Colon)Apoptosis, Oxidative Stress0.6 - 1.2--
HCT15 (Colon)0.6 - 1.2
LN-229 (Brain)0.6 - 1.2
GBM-10 (Brain)0.6 - 1.2
A2780 (Ovarian)0.6 - 1.2
OV2008 (Ovarian)0.6 - 1.2
Compound 5f MCF-7 (Breast)Dual EGFR/VEGFR-2 InhibitorMore potent than Erlotinib & DoxorubicinErlotinib-
(1.73x vs Erlotinib, 4.64x vs Doxorubicin)Doxorubicin-
Compound 5b PC-3 (Prostate)Thiosemicarbazide MoietyMore potent than DoxorubicinDoxorubicin-
HCT-116 (Colon)(1.5x vs Doxorubicin)
Compound 5d PC-3 (Prostate)Thiosemicarbazide MoietyMore potent than DoxorubicinDoxorubicin-
HCT-116 (Colon)(1.2x vs Doxorubicin)
Compound 3b HepG2 (Liver)VEGFR-2/AKT Dual Inhibitor3.105 ± 0.14Doxorubicin-
PC-3 (Prostate)2.15 ± 0.12
Compound 4c HepG2 (Liver)VEGFR-2/AKT Dual Inhibitor-Doxorubicin-
PC-3 (Prostate)-

Note: The potency of compounds can vary based on the specific derivative, cancer cell line, and experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

Several novel thienopyrimidine derivatives have demonstrated significant antitumor activity in preclinical animal models. The following table summarizes key findings from in vivo studies.

Table 2: In Vivo Efficacy of Thienopyrimidine Derivatives in Xenograft Models

Compound IDAnimal ModelCancer TypeDosage and AdministrationTumor Growth Inhibition
Compound 18 B16F10 Melanoma Mouse ModelMelanoma-Significant in vivo anticancer efficacy
Lewis Lung Carcinoma Mouse ModelLung Cancer-Significant in vivo anticancer efficacy
Compound 42 B16F10 Melanoma Mouse ModelMelanoma-Significant in vivo anticancer efficacy
Lewis Lung Carcinoma Mouse ModelLung Cancer-Significant in vivo anticancer efficacy
Compounds 21b & 21e Erhlich Ascites Carcinoma (EAC) Solid Tumor Murine Model-5 and 10 mg/kg/day (oral) for 8 daysPotent anticancer activity
Compound 4 Murine MDA-MB-435 Xenograft ModelBreast Cancer-Statistically significant antitumor effects[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Thienopyrimidine derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Thienopyrimidine derivatives

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of thienopyrimidine derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[2][3]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Thienopyrimidine derivatives

  • Human cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the thienopyrimidine derivatives for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[4][5][6][7][8]

In Vitro Kinase Inhibition Assay

This assay measures the ability of the thienopyrimidine derivatives to inhibit the activity of specific kinases (e.g., VEGFR-2, EGFR).

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • ATP

  • Thienopyrimidine derivatives

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the thienopyrimidine derivative at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathways

The anticancer efficacy of many thienopyrimidine derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the targeted EGFR and VEGFR-2 signaling pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thieno Thienopyrimidine Derivatives Thieno->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Thieno Thienopyrimidine Derivatives Thieno->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anticancer efficacy of novel thienopyrimidine derivatives.

Experimental_Workflow Synthesis Synthesis of Novel Thienopyrimidine Derivatives InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cell Viability) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle Kinase Kinase Inhibition Assay (EGFR, VEGFR-2, etc.) InVitro->Kinase InVivo In Vivo Efficacy Studies InVitro->InVivo Mechanism Mechanism of Action Studies Kinase->Mechanism WesternBlot Western Blot (Protein Expression/ Phosphorylation) Mechanism->WesternBlot Xenograft Tumor Xenograft Models InVivo->Xenograft LeadOp Lead Optimization Xenograft->LeadOp

Caption: Anticancer Drug Discovery Workflow.

References

A Comparative Analysis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate Derivatives and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Benchmarking Guide for Researchers and Drug Development Professionals

This guide presents a comparative analysis of the antimicrobial efficacy of novel Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate derivatives against a panel of established antibiotics. The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the exploration and development of new antimicrobial agents. Thiophene derivatives have garnered considerable attention within the medicinal chemistry community due to their wide range of pharmacological activities, including promising antibacterial properties.[1] This document provides an objective comparison of their performance, supported by experimental data, to assist researchers and professionals in the field of drug discovery.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of various thiophene derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][2] The following tables summarize the MIC values of several synthesized thiophene derivatives against both Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics such as Ciprofloxacin, Gentamicin, and Ampicillin.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Gram-Positive Bacteria (µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalisBacillus cereus
Thiophene Derivative S1[3]0.87 (µM/ml)0.87 (µM/ml)--
Thiophene Derivative 3b[4]1.11 (µM)---
Chloro-substituted benzo[b]thiophene 25[5]< 512-< 512< 512
Bromo-substituted benzo[b]thiophene 26[5]< 512-< 512< 512
Thiophene-2-carboxamide 7b[6]-82.6 (% activity index)--
Ciprofloxacin[3][4]----
Gentamicin[4][7]----
Ampicillin[7]----

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Gram-Negative Bacteria (µg/mL)

Compound/AntibioticEscherichia coliPseudomonas aeruginosaSalmonella typhiKlebsiella pneumoniae
Thiophene Derivative S1[3]0.87 (µM/ml)-0.87 (µM/ml)-
Thiophene Derivative 3b[4]0.64 (µM)1.00 (µM)0.54 (µM)-
Thiophene Derivative 4[8]8 (mg/L)---
Thiophene Derivative 5[8]32 (mg/L)---
Thiophene Derivative 8[8]32 (mg/L)---
Thiophene-2-carboxamide 7b[6]64.0 (% activity index)86.9 (% activity index)--
Ciprofloxacin[3][4]----
Gentamicin[4][7]----
Ampicillin[7]----

Note: The specific derivatives and their corresponding MIC values are sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antibacterial efficacy of thiophene derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are first cultured on appropriate agar plates, such as Luria Bertani (LB) agar, and incubated at 37°C for 18-24 hours.[1]

  • A few colonies are then transferred to a sterile broth (e.g., LB broth) and incubated until the culture reaches the logarithmic growth phase.[1]

  • The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[1]

b. Assay Procedure:

  • The thiophene derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[3]

  • The standardized bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Disc Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[9]

a. Preparation of Agar Plates:

  • A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[9]

b. Application of Discs:

  • Sterile paper discs impregnated with a known concentration of the thiophene derivative or standard antibiotic are placed on the agar surface.[9]

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.[10] The size of this zone of inhibition is then compared to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compound.[9]

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for determining antimicrobial susceptibility.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results BacterialCulture Bacterial Culture (Agar Plate) BrothCulture Broth Culture (Logarithmic Phase) BacterialCulture->BrothCulture StandardizedInoculum Standardized Inoculum (5x10^5 CFU/mL) BrothCulture->StandardizedInoculum Inoculation Inoculation of Microtiter Plate StandardizedInoculum->Inoculation SerialDilution Serial Dilution of Test Compounds SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC_Determination MIC Determination VisualInspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_disc_diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results BacterialInoculum Standardized Bacterial Inoculum InoculatePlate Inoculate Agar Plate BacterialInoculum->InoculatePlate AgarPlate Agar Plate (e.g., Mueller-Hinton) AgarPlate->InoculatePlate PlaceDiscs Place Impregnated Discs InoculatePlate->PlaceDiscs Incubation Incubation (37°C, 18-24h) PlaceDiscs->Incubation MeasureZones Measure Zones of Inhibition (mm) Incubation->MeasureZones InterpretResults Interpret as S, I, or R MeasureZones->InterpretResults

Caption: Workflow for Disc Diffusion Susceptibility Test.

Concluding Remarks

The presented data indicates that certain this compound derivatives exhibit significant antimicrobial activity, with some compounds showing efficacy comparable or superior to conventional antibiotics against specific bacterial strains. While the exact mechanisms of action for many of these thiophene derivatives are still under investigation, some studies suggest they may disrupt the bacterial cell membrane or inhibit essential enzymes.[1] Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

An In Vitro Comparative Analysis of the Antimicrobial Activity of Novel Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration and development of new chemical entities with potent antimicrobial properties. Thiophene carboxylates and their derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This guide provides an objective in vitro comparison of the antimicrobial efficacy of different thiophene carboxylates, supported by experimental data and detailed methodologies, to aid in the advancement of antimicrobial drug discovery.

Comparative Antimicrobial Activity

The antimicrobial potential of various synthesized thiophene carboxylate derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

A study on novel tetrahydrobenzothiophene derivatives revealed significant antibacterial activity.[1] For instance, certain 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated.[1] Another series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also demonstrated notable antibacterial effects.[2] Compound S1 from this series was identified as a particularly potent agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a reported MIC value of 0.81 µM/ml.[2]

Further investigations into thiophene-2-carboxamide derivatives highlighted their efficacy, especially against Gram-positive bacteria.[3] Notably, 3-amino thiophene-2-carboxamide derivatives showed superior antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[3] Specifically, an amino thiophene-2-carboxamide derivative containing a methoxy group (compound 7b) exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[3]

The antimicrobial activity of newly synthesized 2-thiophene carboxylic acid thioureides has also been assessed. These compounds were active against both reference and clinical multidrug-resistant Gram-negative strains, with MIC values ranging from 31.25 to 250 μg/mL.[4][5] Against the Gram-positive bacterium Bacillus subtilis, the MIC values ranged from 7.8 to 125 μg/mL.[4]

A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were screened against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli.[6][7] Two compounds, 4a and 4c, showed the highest activity among the tested analogues.[6][7]

The following table summarizes the MIC values of selected thiophene carboxylate derivatives against various bacterial strains.

Compound Class/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungal StrainsMIC RangeReference
2-Thiophene Carboxylic Acid ThioureidesStaphylococcus aureus, Bacillus subtilisPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniaeCandida albicans, Aspergillus niger7.8 - 500 µg/mL[4]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Salmonella typhiCandida albicans, Aspergillus niger0.81 - 0.91 µM/ml[2]
Thiophene-2-carboxamide DerivativesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Pseudomonas aeruginosaNot specifiedInhibition % reported[3]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesNot specifiedESBL-producing Escherichia coliNot specifiedZone of inhibition reported[6][7]
Thiophene-based heterocyclesMethicillin-resistant Staphylococcus aureusEscherichia coli, Clostridium difficileCandida albicans2 - 4 µg/ml (against C. difficile)[8]
Antifungal Activity

Several studies have also reported on the antifungal properties of thiophene carboxylate derivatives. The aforementioned 2-thiophene carboxylic acid thioureides exhibited antifungal activity with MIC values ranging from 31.25 to 62.5 μg/mL.[4] Similarly, compound S4 from the ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate series displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml.[2]

Experimental Protocols

The in vitro antimicrobial activity of thiophene carboxylates is predominantly determined using standardized microdilution and diffusion methods.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized thiophene carboxylate derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Test Compounds: Wells of a specific diameter are created in the agar. A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Experimental Workflow

The general workflow for the in vitro comparison of the antimicrobial activity of different thiophene carboxylates is depicted in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis synthesis Synthesis of Thiophene Carboxylate Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization prep_compounds Preparation of Test Compound Dilutions characterization->prep_compounds prep_inoculum Preparation of Microbial Inoculum assay Antimicrobial Assay (e.g., Broth Microdilution) prep_inoculum->assay prep_compounds->assay incubation Incubation assay->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparison with Standard Antimicrobials mic_determination->data_comparison

Caption: General workflow for in vitro antimicrobial activity testing of thiophene carboxylates.

This guide provides a comparative overview based on available in vitro studies. The efficacy of these compounds can be influenced by their specific chemical structures and the microbial strains tested. Further research, including in vivo studies and mechanism of action investigations, is crucial for the development of thiophene carboxylates as potential therapeutic agents.

References

A Head-to-Head Battle in Drug Design: Furan vs. Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the most utilized five-membered aromatic heterocycles, furan and thiophene have been perennially employed as bioisosteres for phenyl rings and other functional groups.[1][2] While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom imparts distinct physicochemical and pharmacological properties. This guide provides a data-driven, objective comparison of furan and thiophene scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between furan and thiophene arise from the intrinsic properties of their respective heteroatoms, oxygen and sulfur. These differences in electronegativity, atomic size, and orbital overlap directly impact their aromaticity, reactivity, and other key physicochemical parameters relevant to drug design.[1]

Thiophene is generally considered to be more aromatic than furan.[3] This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of its lone pair of electrons into the π-system.[3] This increased aromaticity contributes to the greater stability of the thiophene ring.[4]

Table 1: Comparison of Physicochemical Properties of Furan and Thiophene.

PropertyFuranThiopheneImpact on Drug Properties
Aromaticity Less aromaticMore aromaticInfluences chemical stability and reactivity.
Reactivity More reactive towards electrophilesLess reactive towards electrophilesAffects ease of synthesis and potential for metabolic degradation.
Electronegativity of Heteroatom Oxygen (3.44)Sulfur (2.58)Governs electron distribution, dipole moment, and hydrogen bonding potential.
Lipophilicity (logP of parent) 0.461.81Affects solubility, permeability, and plasma protein binding.

The greater reactivity of the furan ring can be advantageous for certain synthetic transformations, but it can also render furan-containing compounds more susceptible to metabolic degradation.[5]

Metabolic Stability and Pharmacokinetic Profile

A critical consideration in drug design is the metabolic stability of a compound, which significantly impacts its pharmacokinetic profile, including half-life and bioavailability. Both furan and thiophene scaffolds are susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites and potential toxicity.

Furan-containing compounds can undergo CYP-mediated oxidation, primarily by CYP2E1, to form a highly reactive and toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[6] This bioactivation pathway is a significant concern in the development of furan-based drugs.

Thiophene rings can also be metabolized by CYPs to form reactive thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced hepatotoxicity. However, it is important to note that many successful drugs contain a thiophene moiety and do not exhibit toxicity related to the bioactivation of the thiophene ring.[5] The metabolic fate of a thiophene-containing drug is highly dependent on the overall substitution pattern of the molecule.

Fluorination is a common strategy employed to enhance the metabolic stability of both furan and thiophene analogs by blocking sites of metabolism.[1]

Due to the complexities of drug metabolism, direct comparative pharmacokinetic data for furan versus thiophene analogs is not abundant in the literature. However, understanding the metabolic pathways of each scaffold is crucial for predicting and mitigating potential liabilities.

Biological Activity: A Subtle yet Significant Divergence

The choice between a furan and a thiophene scaffold can have a significant impact on the biological activity of a drug candidate. While they are often considered interchangeable bioisosteres, subtle differences in their electronic and steric properties can lead to altered binding affinities for their biological targets.

For instance, in the development of certain anticancer agents, fluorinated thiophene analogs have demonstrated a slight potency advantage over their furan counterparts.[1] Conversely, a study on novel antimalarial agents found that both furan and thiophene-based aminoquinolines exhibited potent activity.[7] In another example, a series of furan- and thiophene-based chalcones were synthesized and evaluated for their antibacterial and anticancer activities, with some derivatives showing promising results.[8]

Table 2: Comparative Biological Activity of Furan and Thiophene Analogs.

Compound ClassTarget/AssayFuran Analog (IC50/Activity)Thiophene Analog (IC50/Activity)Reference
AminoquinolinesAntimalarial (W2 strain)PotentPotent (3-71 times more potent than chloroquine)[7]
ChalconesAnticancer (Breast Cancer Cell Line)ActiveActive[8]
Fluorinated AnalogsAnticancerActivePotentially slight potency advantage[1]

These examples highlight that the optimal choice between a furan and a thiophene scaffold is highly context-dependent and must be determined empirically for each drug discovery program.

Experimental Protocols

To aid researchers in the evaluation of furan- and thiophene-containing compounds, detailed methodologies for key experiments are provided below.

Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[9][10][11][12][13]

Materials:

  • Test compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

  • Cells in culture

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Visualizing Metabolic Activation

The metabolic activation of furan to a reactive metabolite is a critical pathway to consider in drug design. The following diagram illustrates this process.

furan_metabolism furan Furan-containing Drug cyp450 CYP450 (e.g., CYP2E1) furan->cyp450 Oxidation bda cis-2-butene-1,4-dial (BDA) (Reactive Metabolite) cyp450->bda protein_adducts Protein Adducts bda->protein_adducts Covalent Binding toxicity Toxicity protein_adducts->toxicity

Caption: Metabolic activation of furan-containing drugs by CYP450 enzymes.

Conclusion

The choice between a furan and a thiophene scaffold in drug design is a nuanced decision that requires careful consideration of multiple factors. Thiophene generally offers greater metabolic stability due to its higher aromaticity, while the more reactive furan ring can be synthetically advantageous. The subtle yet significant differences in their physicochemical properties can lead to distinct pharmacological profiles. Ultimately, the optimal scaffold is target and context-dependent, and empirical evaluation through the experimental protocols outlined in this guide is essential for the successful development of safe and effective therapeutic agents.

References

Unveiling the Potential of Substituted 2-Aminothiophenes in the Fight Against Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents. In this context, substituted 2-aminothiophenes have emerged as a promising class of heterocyclic compounds, demonstrating potent activity against Leishmania parasites. This guide provides a comprehensive evaluation of their antileishmanial potential, presenting a comparative analysis of their performance against established drugs, supported by experimental data and detailed methodologies.

Performance Comparison: In Vitro Antileishmanial Activity

The following tables summarize the in vitro efficacy of various substituted 2-aminothiophene derivatives against different Leishmania species, alongside their cytotoxicity against mammalian cells. This allows for a direct comparison of their potency and selectivity.

Table 1: Antileishmanial Activity of Substituted 2-Aminothiophenes against Leishmania amazonensis

CompoundSubstituentsIC50 (µM) - PromastigotesEC50 (µM) - AmastigotesCC50 (µM) - Murine MacrophagesSelectivity Index (SI)Reference
SB-44 Indole moiety7.3715.82>200>12.6[1][2]
SB-83 Indole moiety3.3718.5>200>10.8[1][2]
SB-200 Indole moiety3.6520.09>200>9.9[1][2]
8CN 8-membered cycloalkyl ring1.22.643.916.9[1]
19 N-Boc-piperidinyl and 3-carboxamide8.61---[1]
42 -2.971.71128.2575[1]
DCN-83 --0.7184.74119.33[3]

Table 2: Antileishmanial Activity of SB-200 against Various Leishmania Species

Leishmania SpeciesIC50 (µM) - PromastigotesEC50 (µM) - AmastigotesCC50 (µM) - J774.A1 MacrophagesCC50 (µM) - VERO CellsSelectivity Index (SI) - MacrophagesSelectivity Index (SI) - VERO CellsReference
L. braziliensis 4.25-42.5239.2--[4]
L. major 4.65-42.5239.2--[4]
L. infantum 3.962.8542.5239.214.9713.8[4]

Table 3: Comparative In Vitro Activity with Standard Antileishmanial Drugs against L. amazonensis

DrugIC50 (µM) - PromastigotesEC50 (µM) - AmastigotesReference
Meglumine Antimoniate 70.332.77[1]
Amphotericin B 0.01 - 0.10.02 - 0.2[5]
Miltefosine 1 - 50.5 - 2[6]
Pentamidine 1 - 10-[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antileishmanial Activity against Promastigotes
  • Leishmania Culture: Leishmania promastigotes are cultured in Schneider's insect medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics at 25-26°C.

  • Assay Preparation: Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Compound Treatment: The substituted 2-aminothiophene derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium. These dilutions are added to the wells containing the parasites and incubated for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or by direct counting using a hemocytometer.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

In Vitro Antileishmanial Activity against Amastigotes
  • Macrophage Culture: A macrophage cell line, such as J774.A1 or murine peritoneal macrophages, is cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and seeded into 96-well plates.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 for 24 hours. Non-internalized parasites are then removed by washing.

  • Compound Treatment: The test compounds, serially diluted, are added to the infected macrophages and incubated for 72 hours.

  • Assessment of Infection: The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting under a microscope. The infection index (percentage of infected macrophages multiplied by the average number of amastigotes per macrophage) is calculated.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the infection index by 50%, is determined from the dose-response curve.

Cytotoxicity Assay
  • Cell Culture: Mammalian cells (e.g., J774.A1 macrophages or VERO cells) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The serially diluted compounds are added to the cells and incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 or EC50.

Mechanisms of Action: Signaling Pathways and Workflows

Substituted 2-aminothiophenes have been shown to exert their antileishmanial effects through multiple mechanisms, including the induction of apoptosis in the parasite and modulation of the host's immune response.

G cluster_0 Antileishmanial Drug Discovery Workflow A Compound Library (Substituted 2-Aminothiophenes) B In Vitro Screening (Promastigotes) A->B C In Vitro Screening (Amastigotes) B->C D Cytotoxicity Assay (Mammalian Cells) C->D E Hit Identification & Lead Selection D->E F Mechanism of Action Studies E->F H Lead Optimization E->H F->H G In Vivo Efficacy & Toxicity Studies I Preclinical Candidate G->I H->G

Antileishmanial Drug Discovery Workflow

The above diagram illustrates a typical workflow for the discovery and development of new antileishmanial drugs, starting from a compound library and progressing through various stages of in vitro and in vivo testing to identify a preclinical candidate.

Apoptosis Induction in Leishmania

Several studies suggest that substituted 2-aminothiophenes induce an apoptosis-like cell death in Leishmania parasites.[7] This process involves a series of characteristic morphological and biochemical changes.

G cluster_1 Apoptosis Pathway in Leishmania A Substituted 2-Aminothiophene B Mitochondrial Dysfunction A->B C Increase in Reactive Oxygen Species (ROS) B->C D Phosphatidylserine Externalization C->D E DNA Fragmentation C->E F Apoptosis-like Cell Death D->F E->F G cluster_2 Immunomodulatory Signaling A Substituted 2-Aminothiophene B Infected Macrophage A->B C Increased TNF-α Production B->C D Increased IL-12 Production B->D E Increased Nitric Oxide (NO) Production B->E F Enhanced Parasite Killing C->F D->F E->F

References

Safety Operating Guide

Proper Disposal of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this document provides essential procedural guidance for the safe handling and disposal of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Profile and Safety Recommendations

Based on data from analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves and clothing. Use only outdoors or in a well-ventilated area.[5][6][7]
Skin Irritation Causes skin irritation.[1][3][4]Wear protective gloves. In case of skin contact, wash immediately with plenty of water.[3]
Eye Irritation Causes serious eye irritation.[1][3][4]Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[3]
Environmental Hazards Thiophene derivatives can be harmful to aquatic life. Do not empty into drains.[7]Avoid release to the environment.

Experimental Protocol: Spill and Waste Management

Personal Protective Equipment (PPE): Before handling this compound, the following PPE must be worn:

  • Eye/Face Protection: Tight-sealing safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling as a powder or in a way that generates dust or aerosols, use a NIOSH-approved respirator.

Spill Cleanup Procedure: In the event of a spill, adhere to the following steps:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[8]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a dedicated, properly labeled, and sealed container.[8][10] The container must be compatible with the chemical; a glass container is generally suitable.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. Include any relevant hazard symbols (e.g., irritant, harmful).[8][10]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[11] This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[8][11]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste Chemical (Pure substance or solution) A->B C Collect Contaminated Materials (Gloves, absorbent, etc.) A->C D Place in a Dedicated, Compatible Waste Container B->D C->D E Label Container: 'HAZARDOUS WASTE' D->E F Add Chemical Name: 'this compound' E->F G Indicate Hazards (e.g., Irritant, Harmful) F->G H Seal Container Tightly G->H I Store in Designated Satellite Accumulation Area H->I J Ensure Segregation from Incompatible Materials I->J K Contact Institutional EHS or Licensed Waste Contractor J->K L Arrange for Waste Pickup and Disposal K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of structurally similar thiophene derivatives and are designed to minimize risks and environmental impact.

Immediate Safety and Handling Precautions:

Prior to handling, it is imperative to be familiar with the potential hazards. Based on data from similar compounds, this compound is expected to cause skin and eye irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood to prevent inhalation of dust or vapors.[3]

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationStandard
Eye Protection GogglesEuropean Standard EN 166
Hand Protection Protective gloves (Chemical-resistant)-
Skin and Body Long-sleeved clothing, Lab coat-
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.EN 136
Hazard Identification and Precautionary Statements
HazardGHS Classification (Inferred)Precautionary Statements
Skin Irritation Skin Irrit. 2 (H315)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation Eye Irrit. 2 (H319)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Inhalation STOT SE 3 (H335) - May cause respiratory irritation (Inferred)P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Management and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood handle_weigh Weighing and Transfer prep_fume_hood->handle_weigh handle_reaction Reaction Setup and Monitoring handle_weigh->handle_reaction waste_segregation Segregate Waste at Point of Generation handle_reaction->waste_segregation waste_labeling Label Hazardous Waste Container waste_segregation->waste_labeling waste_storage Store in Designated Satellite Accumulation Area waste_labeling->waste_storage waste_disposal Dispose via Licensed Hazardous Waste Company waste_storage->waste_disposal

Handling and Disposal Workflow
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.

  • Waste Segregation and Collection :

    • All waste containing the compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.[3]

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[3]

  • Labeling of Waste Containers :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

    • The label should also include the primary hazards, such as "Irritant".[3]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.[4]

  • Disposal :

    • The disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[3][4]

    • Do not dispose of this chemical down the drain or in regular trash.[3] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized treatment methods.[3]

Accidental Release Measures

In case of a spill, sweep up the solid material and shovel it into a suitable, closed container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.